Product packaging for 2-Ethyloxetane-2-carboxylic acid(Cat. No.:CAS No. 861534-42-1)

2-Ethyloxetane-2-carboxylic acid

Cat. No.: B2457475
CAS No.: 861534-42-1
M. Wt: 130.143
InChI Key: ZKWBAXCZOHJOIY-UHFFFAOYSA-N
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Description

2-Ethyloxetane-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.143. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B2457475 2-Ethyloxetane-2-carboxylic acid CAS No. 861534-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyloxetane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-6(5(7)8)3-4-9-6/h2-4H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWBAXCZOHJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethyloxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway Overview

The synthesis of 2-Ethyloxetane-2-carboxylic acid can be logically approached through a two-step sequence:

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition of ethyl 2-oxobutanoate with ethylene to form ethyl 2-ethyloxetane-2-carboxylate. The Paternò-Büchi reaction is a well-established method for the synthesis of oxetane rings from a carbonyl compound and an alkene.[1][2][3][4][5][6]

  • Saponification: Subsequent hydrolysis of the resulting ethyl ester under mild basic conditions to yield the final product, this compound. This is a standard and effective method for the preparation of carboxylic acids from their corresponding esters, including those with an oxetane core.[7][8]

A critical consideration in this synthesis is the potential instability of the final oxetane-carboxylic acid, which may be prone to isomerization into a lactone, particularly under harsh conditions such as elevated temperatures.[8][9] Therefore, mild reaction and work-up conditions are paramount.

Step 1: Synthesis of Ethyl 2-Ethyloxetane-2-carboxylate via Paternò-Büchi Reaction

The first step employs a photochemical [2+2] cycloaddition between an α-ketoester, ethyl 2-oxobutanoate, and ethylene. The photoexcitation of the carbonyl group in the ketoester allows it to react with the alkene (ethylene) to form the desired four-membered oxetane ring.[4][10]

Experimental Protocol

A solution of ethyl 2-oxobutanoate in a suitable solvent (e.g., benzene or acetonitrile) is prepared in a photochemical reactor equipped with a suitable light source (e.g., a high-pressure mercury lamp with a Pyrex filter for irradiation at λ > 300 nm).[5] The solution is cooled to a controlled temperature (e.g., 0-10 °C) and ethylene gas is bubbled through the solution. The reaction mixture is then irradiated while maintaining a continuous flow of ethylene. The progress of the reaction should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure at a low temperature to avoid decomposition of the product. The crude product can be purified by column chromatography on silica gel.

Quantitative Data
ParameterValue/Description
Reactants Ethyl 2-oxobutanoate, Ethylene (in excess)
Solvent Benzene or Acetonitrile
Light Source High-pressure mercury lamp (λ > 300 nm)
Temperature 0-10 °C
Reaction Time 12-24 hours (monitor for completion)
Work-up Removal of solvent under reduced pressure
Purification Column chromatography on silica gel
Expected Yield 40-60% (based on analogous reactions)

Experimental Workflow

paterno_buchi_workflow start Start dissolve Dissolve Ethyl 2-oxobutanoate in Solvent start->dissolve cool Cool Reaction Mixture to 0-10 °C dissolve->cool ethylene Bubble Ethylene Gas Through Mixture cool->ethylene irradiate Irradiate with UV Light (λ > 300 nm) ethylene->irradiate monitor Monitor Reaction Progress (GC/TLC) irradiate->monitor monitor->irradiate Continue Irradiation workup Solvent Removal (Reduced Pressure, Low Temp) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product1 Ethyl 2-Ethyloxetane-2-carboxylate purify->product1 end_step1 End of Step 1 product1->end_step1

Workflow for the Paternò-Büchi Reaction.

Step 2: Synthesis of this compound via Saponification

The second step involves the hydrolysis of the ester group of ethyl 2-ethyloxetane-2-carboxylate to the corresponding carboxylic acid. To mitigate the risk of isomerization to a lactone, mild reaction conditions are employed.[11][12]

Experimental Protocol

Ethyl 2-ethyloxetane-2-carboxylate is dissolved in a mixture of methanol and a co-solvent like dichloromethane. A solution of sodium hydroxide in methanol is added dropwise to the ester solution at room temperature. The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed. Upon completion, the reaction mixture is carefully acidified with a dilute aqueous acid (e.g., 1 M HCl) at a low temperature (0 °C) to a pH of approximately 3-4. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure at a low temperature. Due to the potential instability of the product, further purification should be approached with caution, and it may be preferable to use the crude product directly in subsequent steps if possible.

Quantitative Data
ParameterValue/Description
Reactant Ethyl 2-Ethyloxetane-2-carboxylate
Reagent Sodium Hydroxide in Methanol
Solvent Methanol/Dichloromethane mixture
Temperature Room Temperature
Reaction Time 2-6 hours (monitor for completion)
Work-up Acidification with 1 M HCl at 0 °C, followed by extraction
Purification Use crude or purify with caution (e.g., crystallization)
Expected Yield 80-95% (based on analogous reactions)

Experimental Workflow

saponification_workflow start Start with Ethyl 2-Ethyloxetane-2-carboxylate dissolve Dissolve Ester in MeOH/CH2Cl2 start->dissolve add_base Add NaOH/MeOH Solution Dropwise at RT dissolve->add_base stir Stir at Room Temperature add_base->stir monitor Monitor Reaction Progress (TLC) stir->monitor monitor->stir Continue Stirring acidify Acidify with 1 M HCl at 0 °C monitor->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer and Remove Solvent (Low Temp) extract->dry product2 This compound dry->product2 end_step2 End of Synthesis product2->end_step2

Workflow for the Saponification Reaction.

Considerations for Product Stability

As noted, oxetane-carboxylic acids can be susceptible to isomerization, forming lactones, especially upon heating.[9] It is therefore recommended that the final product, this compound, be stored at low temperatures and handled under inert atmosphere if possible. For applications requiring high purity, purification methods that avoid heat, such as crystallization, should be prioritized over distillation.

Conclusion

The proposed two-step synthesis provides a logical and feasible route to this compound for research and development purposes. By employing the Paternò-Büchi reaction followed by a mild saponification, this guide offers a comprehensive framework for the preparation of this valuable oxetane-containing building block. Careful attention to the reaction conditions, particularly during the hydrolysis and purification stages, is crucial to ensure the stability and purity of the final product.

References

Physicochemical Properties of 2-Ethyloxetane-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethyloxetane-2-carboxylic acid. Due to a lack of direct experimental data for this specific molecule in publicly available literature, this document compiles predicted values for key parameters and outlines detailed experimental protocols for its synthesis based on established methodologies for analogous compounds. A critical consideration for researchers is the noted instability of many oxetane-carboxylic acids, which can undergo isomerization. This guide addresses this stability concern and provides a logical workflow for the preparation and handling of this compound. All quantitative data is presented in tabular format for clarity, and key chemical pathways are visualized using diagrams.

Introduction

Oxetanes have garnered significant interest in medicinal chemistry as versatile scaffolds that can serve as bioisosteres for carbonyl groups and other functionalities. The incorporation of an oxetane moiety can improve physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity. This compound is a small, functionalized oxetane derivative with potential applications as a building block in the synthesis of more complex molecules for drug discovery. Understanding its fundamental physicochemical properties is crucial for its effective utilization in research and development.

A noteworthy characteristic of many oxetane-carboxylic acids is their propensity to be unstable, readily isomerizing into lactones, particularly when heated or upon prolonged storage. This potential for rearrangement is a critical factor that researchers must consider during synthesis, purification, and storage.

Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₆H₁₀O₃-
Molecular Weight 130.14 g/mol -
pKa 4.0 - 5.0Estimated based on typical values for aliphatic carboxylic acids. The electron-withdrawing effect of the oxetane oxygen may slightly lower the pKa compared to a simple acyclic carboxylic acid.
LogP ~0.5Predicted. Indicates moderate lipophilicity.
Boiling Point Not availableLikely to decompose upon heating due to isomerization.
Melting Point Not availableExpected to be a solid at room temperature.
Solubility Sparingly soluble in water; soluble in organic solventsExpected behavior based on the presence of both a polar carboxylic acid group and a nonpolar ethyl group.
Stability Potentially unstableProne to isomerization into a lactone, especially upon heating or in the presence of acid.[1]

Experimental Protocols

The synthesis of this compound can be approached via a two-step process: the synthesis of the corresponding ethyl ester, followed by its saponification.

Synthesis of Ethyl 2-Ethyloxetane-2-carboxylate

This protocol is adapted from methodologies for the synthesis of 2,2-disubstituted oxetanes. One effective method involves a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization.

Materials:

  • Ethyl 2-diazobutanoate

  • 2-Bromoethanol

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Benzene (anhydrous)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • O-H Insertion:

    • To a solution of 2-bromoethanol (1.0 mmol) in anhydrous benzene (10 mL) under an inert atmosphere, add Rh₂(OAc)₄ (0.005 mmol, 0.5 mol%).

    • Heat the mixture to 80°C.

    • Slowly add a solution of ethyl 2-diazobutanoate (1.1 mmol) in anhydrous benzene (5 mL) to the reaction mixture over 1 hour using a syringe pump.

    • After the addition is complete, maintain the reaction at 80°C for an additional 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the intermediate bromo-ether.

  • C-C Bond Forming Cyclization:

    • Dissolve the purified bromo-ether (1.0 mmol) in anhydrous DMF (40 mL) under an inert atmosphere and cool to 0°C.

    • Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in portions to the stirred solution.

    • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain ethyl 2-ethyloxetane-2-carboxylate.

Saponification to this compound

This is a standard procedure for the hydrolysis of an ester to a carboxylic acid.

Materials:

  • Ethyl 2-ethyloxetane-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Sodium bisulfate (NaHSO₄) solution (for acidification)

  • Standard glassware for hydrolysis and workup

Procedure:

  • Dissolve ethyl 2-ethyloxetane-2-carboxylate (1.0 mmol) in a mixture of methanol (5 mL) and water (2 mL).

  • Add sodium hydroxide (1.2 mmol) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of a cold aqueous solution of NaHSO₄ or dilute HCl.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Note: Avoid heating the product during concentration and store it at a low temperature to minimize the risk of isomerization.

Visualized Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Saponification A Ethyl 2-diazobutanoate + 2-Bromoethanol B Rh₂(OAc)₄, Benzene, 80°C A->B O-H Insertion C Intermediate Bromo-ether B->C D NaH, DMF C->D Cyclization E Ethyl 2-ethyloxetane-2-carboxylate D->E F Ethyl 2-ethyloxetane-2-carboxylate G 1. NaOH, MeOH/H₂O 2. H⁺ (e.g., NaHSO₄) F->G Hydrolysis H This compound G->H

Proposed synthetic route for this compound.
Potential Isomerization Pathway

This diagram shows the potential isomerization of this compound into a more stable lactone, a reaction that can be promoted by heat or acid.

G A This compound B Protonation of Oxetane Oxygen A->B Heat or H⁺ C Intramolecular Nucleophilic Attack by Carboxylate B->C D Ring Opening C->D E γ-hydroxy carboxylic acid intermediate D->E F Lactonization E->F G γ-butyrolactone derivative (Isomerized Product) F->G

Proposed mechanism for the isomerization of this compound.

Conclusion

While this compound is a potentially valuable building block for drug discovery, researchers should be aware of the limited availability of direct experimental data on its physicochemical properties. The predicted values provided in this guide offer a starting point for its application. The primary challenge in working with this and related compounds is their potential for instability and isomerization. The synthetic protocols outlined, based on established literature for similar structures, provide a rational approach to its preparation. Careful handling and storage at low temperatures are recommended to maintain the integrity of the compound. Further experimental studies are warranted to fully characterize its properties and explore its utility in medicinal chemistry.

References

A Technical Guide to the Predicted Spectral Data of 2-Ethyloxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The spectral characteristics of 2-Ethyloxetane-2-carboxylic acid are anticipated based on its constituent functional groups: an oxetane ring, a carboxylic acid, and an ethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet, broad1H-COOH
~4.7-4.9Triplet2H-OCH₂- (oxetane)
~2.7-2.9Multiplet2H-CH₂- (oxetane)
~2.0-2.2Quartet2H-CH₂-CH₃ (ethyl)
~1.0-1.2Triplet3H-CH₂-CH₃ (ethyl)

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175-185-COOH
~80-90C-O (quaternary, oxetane)
~70-80-OCH₂- (oxetane)
~30-40-CH₂- (oxetane)
~25-35-CH₂-CH₃ (ethyl)
~8-12-CH₂-CH₃ (ethyl)

Note: Chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm. The acidic proton of the carboxylic acid is often broad and may be exchanged with D₂O.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and oxetane functional groups.

Frequency (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)[3][4]
~2970, ~2880MediumC-H stretch (aliphatic)
1700-1725StrongC=O stretch (carboxylic acid dimer)[3]
~980StrongC-O-C stretch (oxetane ring)
Mass Spectrometry (MS)

The mass spectrum, likely acquired via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
130Molecular Ion (M⁺)
101[M - C₂H₅]⁺ (Loss of ethyl group)
85[M - COOH]⁺ (Loss of carboxyl group)[5]
73Acylium ion [C₂H₅C(O)OH]⁺ fragment
57Oxetane ring fragmentation
45[COOH]⁺
29[C₂H₅]⁺

Note: The fragmentation of carboxylic acids can be complex. The base peak may result from various pathways, including McLafferty rearrangement if applicable, though it is not favored in this specific structure.[6][7]

Experimental Protocols

The following are general protocols for obtaining the spectral data for a novel compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[8] The solution should be clear and homogeneous.

  • Transfer: Using a pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Shimming: The instrument will automatically or manually perform a shimming process to optimize the magnetic field homogeneity.[9]

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbon.[9]

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the crystal.[10]

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[11]

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[11]

  • Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[12]

  • Ionization Method (Electron Ionization - EI):

    • The sample is introduced into the ion source, where it is vaporized.

    • A high-energy electron beam bombards the gaseous molecules, causing the ejection of an electron to form a positively charged molecular ion (M⁺).[13][14]

  • Mass Analysis:

    • The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Logical Relationships and Workflows

G cluster_nmr Predicted ¹H NMR Connectivity a COOH (1H, s) b OCH₂ (2H, t) c CH₂ (2H, m) b->c J-coupling c->b d CH₂CH₃ (2H, q) e CH₂CH₃ (3H, t) d->e J-coupling e->d

Caption: Predicted ¹H NMR spin system couplings.

G cluster_ms Predicted Mass Spectrometry Fragmentation parent [C₆H₁₀O₃]⁺ m/z = 130 frag1 [C₄H₅O₃]⁺ m/z = 101 parent->frag1 - C₂H₅ frag2 [C₅H₉O]⁺ m/z = 85 parent->frag2 - COOH frag3 [C₂H₅]⁺ m/z = 29 parent->frag3 frag4 [COOH]⁺ m/z = 45 parent->frag4

Caption: Primary predicted fragmentation pathways in MS.

G cluster_workflow General Spectroscopic Analysis Workflow start Synthesize & Purify This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Carbon-Hydrogen Framework start->nmr structure Propose Structure ms->structure ir->structure nmr->structure confirm Confirm Structure (Data Congruence) structure->confirm

Caption: Workflow for structural elucidation.

References

Navigating the Landscape of 2-Ethyloxetane-2-carboxylic acid: A Technical Guide to its Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as oxetanes, into molecular scaffolds has become an increasingly important strategy in modern medicinal chemistry.[1][2] These compact, polar, and three-dimensional motifs can significantly influence the physicochemical properties of a molecule, offering improvements in solubility, metabolic stability, and lipophilicity.[3] This guide provides a comprehensive technical overview of the predicted reactivity and stability of 2-Ethyloxetane-2-carboxylic acid, a molecule of interest for its potential applications in drug discovery. While direct experimental data for this specific compound is limited, this document extrapolates from studies on closely related analogs to provide a foundational understanding for researchers in the field.

Predicted Physicochemical Properties

To provide a baseline for understanding the behavior of this compound, the following table summarizes key physicochemical properties predicted through computational models and comparison with similar structures.

PropertyPredicted Value/CharacteristicSource/Basis of Prediction
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance Solid or liquidBased on related oxetane carboxylic acids
Boiling Point ~240-250 °C at 760 mmHgExtrapolated from Oxetane-2-carboxylic acid
LogP ~0.5 - 1.0Estimated based on the contribution of the ethyl group to the parent acid[4]
pKa ~4-5Typical range for carboxylic acids
Storage Temperature -20°CRecommended for related oxetane carboxylic acids to minimize degradation

Synthesis and Reactivity

Proposed Synthetic Pathway

The most probable method for the synthesis of this compound involves the saponification of its corresponding ethyl or methyl ester. This two-step process would likely proceed as follows:

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Saponification Start 2-Ethyl-2-(hydroxymethyl)oxetane Ester Ethyl 2-Ethyloxetane-2-carboxylate Start->Ester Oxidation & Esterification (e.g., Jones oxidation followed by Fischer esterification) Final_Product This compound Ester->Final_Product Alkaline Hydrolysis (e.g., NaOH, H₂O, heat) followed by acidic workup Thermolysis_Pathway 2-Ethyloxetane 2-Ethyloxetane Biradical_Intermediate Biradical Intermediate 2-Ethyloxetane->Biradical_Intermediate Heat (699-752 K) Products_A But-1-ene + Formaldehyde Biradical_Intermediate->Products_A Path A Products_B Ethylene + Propanal Biradical_Intermediate->Products_B Path B Drug_Discovery_Workflow cluster_0 Fragment-Based Drug Discovery cluster_1 Lead Optimization Fragment_Screening Fragment Library Screening Hit_Identification Hit Identification (e.g., this compound derivative) Fragment_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox ADME_Tox->SAR_Studies Iterative Optimization Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

References

2-Ethyloxetane-2-carboxylic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data, including a registered CAS number, for 2-Ethyloxetane-2-carboxylic acid is not available in the current scientific literature. This guide is a prospective document based on established chemical principles and data from analogous compounds, intended to aid researchers in the synthesis and characterization of this molecule.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique conformational properties and ability to act as bioisosteres for common functional groups make them valuable scaffolds in the design of novel therapeutics. This compound is a substituted oxetane that holds potential as a building block for more complex molecules. This guide provides a hypothetical framework for its synthesis, potential properties, and handling considerations.

Molecular and Physicochemical Properties

While no experimental data for this compound exists, its fundamental properties can be predicted.

PropertyPredicted ValueBasis of Prediction
CAS Number Not AssignedNo registration found in chemical databases.
Molecular Formula C₆H₁₀O₃Based on the chemical structure (C₄H₆O₃ for oxetane-2-carboxylic acid + C₂H₄ for the ethyl group).
Molecular Weight 130.14 g/mol Calculated from the molecular formula.
Appearance Predicted to be a colorless oil or low-melting solidGeneral property of similar small-molecule carboxylic acids.
Solubility Predicted to be soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and moderately soluble in water.Based on the presence of a polar carboxylic acid group and a small alkyl chain.

Proposed Synthetic Pathways

The synthesis of this compound has not been explicitly described. However, two plausible synthetic routes can be proposed based on established methodologies for the synthesis of substituted oxetanes.

Pathway A: Paternò-Büchi Reaction and Subsequent Oxidation

This pathway involves the [2+2] photocycloaddition of an appropriate α-ketoester with an alkene, followed by hydrolysis of the resulting ester.

Workflow Diagram:

G A Ethyl 2-oxobutanoate C [2+2] Photocycloaddition (Paternò-Büchi Reaction) A->C B Ethylene B->C D Ethyl 2-ethyloxetane-2-carboxylate C->D hv E Hydrolysis (e.g., LiOH, H₂O/THF) D->E F This compound E->F G A Ethyl oxetane-2-carboxylate B Deprotonation (e.g., LDA, THF, -78 °C) A->B C Enolate Intermediate B->C D Alkylation (Ethyl iodide) C->D E Ethyl 2-ethyloxetane-2-carboxylate D->E F Hydrolysis (e.g., LiOH, H₂O/THF) E->F G This compound F->G

A Technical Guide to the Structural Analysis of 2-Substituted Oxetane-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Topic: This guide provides an in-depth examination of the structural characteristics, stability, and analytical methodologies pertaining to 2-substituted oxetane-2-carboxylic acids. These motifs are of growing interest in medicinal chemistry as bioisosteres and polar scaffolds. However, their practical application is often complicated by a previously under-reported structural instability.

Executive Summary

Oxetane-2-carboxylic acids are valuable building blocks in medicinal chemistry, offering a unique combination of polarity, three-dimensionality, and low molecular weight.[1][2] Despite their synthetic utility, many compounds in this class exhibit inherent instability, readily undergoing intramolecular isomerization to form novel lactone structures, particularly when subjected to heat or prolonged storage.[2][3] This guide details the critical aspects of their structural analysis, providing researchers with the necessary protocols and data to navigate the challenges associated with these promising yet labile molecules. We present a workflow for synthesis and characterization, summarize key structural data derived from X-ray crystallography of the stable isomerized products, and illustrate the underlying chemical pathways.

Synthesis and Handling

The most common laboratory-scale synthesis of 2-substituted oxetane-2-carboxylic acids involves the saponification of their corresponding methyl or ethyl esters.[2][4] Given the propensity for isomerization, careful control of reaction and workup conditions is paramount.

Experimental Protocol: Synthesis via Saponification

This protocol outlines a general procedure for the hydrolysis of an ethyl oxetane-2-carboxylate precursor.

Materials:

  • Ethyl 2-substituted oxetane-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • 1 M Sodium bisulfate (NaHSO₄) solution or dilute HCl

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the starting ester in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Hydrolysis: Add an aqueous solution of NaOH (typically 1 to 2 molar equivalents) to the ester solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the alcoholic solvent under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should be kept low (e.g., < 40°C) to minimize the risk of isomerization.[2]

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully add a pre-chilled 1 M NaHSO₄ solution dropwise with vigorous stirring until the pH is acidic (pH ~3-4).[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure, again ensuring the temperature is kept to a minimum.

  • Analysis and Storage: Immediately analyze the final product for purity (e.g., by ¹H NMR). For storage, keep the compound in a cool, dark place, preferably under an inert atmosphere. Long-term storage at room temperature is not recommended for many derivatives.[4]

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the preparation of 2-substituted oxetane-2-carboxylic acids.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis ester Oxetane-2-carboxylate Ester hydrolysis Saponification (NaOH, MeOH/H₂O, RT) ester->hydrolysis solvent_removal Solvent Removal (<40°C) hydrolysis->solvent_removal acidification Acidification (NaHSO₄, 0°C) solvent_removal->acidification extraction Extraction (EtOAc) acidification->extraction drying Drying & Concentration (Low Temp) extraction->drying product Final Acid Product drying->product nmr NMR Analysis product->nmr

Caption: General workflow for the synthesis of oxetane-2-carboxylic acids.

Structural Instability: Isomerization to Lactones

A key characteristic of many 2-substituted oxetane-2-carboxylic acids is their tendency to isomerize into more stable lactone ring systems.[2] This intramolecular rearrangement is believed to proceed via protonation of the oxetane oxygen by the carboxylic acid group, followed by nucleophilic attack of the carboxylate onto one of the oxetane methylene carbons, leading to ring-opening and formation of a new, larger ring.[1]

This transformation is often accelerated by heat, with some compounds isomerizing completely after heating at 50-100°C.[4][5] The stability is highly dependent on the substituent at the 2-position; bulky aromatic groups or the presence of basic functionalities that can form zwitterions may increase stability.[2]

Isomerization Pathway

The diagram below illustrates the proposed mechanism for this structural rearrangement.

G start Oxetane-2-Carboxylic Acid intermediate Protonated Intermediate (Intramolecular Proton Transfer) start->intermediate ts Transition State (SN2 Attack) intermediate->ts product Lactone Product ts->product Ring Expansion

Caption: Proposed pathway for the isomerization of oxetane-2-carboxylic acids.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and assessing the purity of these compounds, especially given their potential for isomerization.

Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR spectroscopy is the primary tool for monitoring the conversion of the starting ester, confirming the structure of the acid product, and detecting the presence of any isomerized lactone impurity.[5]

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6][7]

  • Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Carboxylic Acid Proton: Look for a characteristic broad singlet in the downfield region, typically between 10-12 ppm.[8]

    • Oxetane Protons: The protons on the oxetane ring typically appear as multiplets in the range of 2.5-5.0 ppm.

    • Isomerization Check: The formation of the lactone product will result in the appearance of a new set of distinct signals and a corresponding decrease in the integration of the signals for the acid. The disappearance of the broad carboxylic acid proton is a key indicator.

Experimental Protocol: Single-Crystal X-ray Diffraction

Due to the instability of the acid form, obtaining crystals suitable for X-ray diffraction is often challenging. In many cases, crystallographic analysis is performed on the more stable, rearranged lactone product to confirm its structure unambiguously.[2]

Procedure:

  • Crystal Growth: Grow single crystals of the compound (often the lactone isomer) by slow evaporation of a saturated solution, solvent layering, or vapor diffusion.

  • Crystal Mounting: Select a suitable crystal (typically < 0.5 mm) and mount it on a goniometer head.[2]

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a Mo or Cu X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other established algorithms. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[9]

Workflow for Structural Analysis

The following diagram outlines the typical workflow for comprehensive structural characterization.

G cluster_nmr NMR Analysis cluster_xray X-ray Crystallography sample Purified Compound nmr_prep Sample Prep (5-25 mg in CDCl₃) sample->nmr_prep xtal Crystal Growth sample->xtal nmr_acq Data Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis (Purity & Identity) nmr_acq->nmr_analysis final_structure Confirmed Structure & Purity nmr_analysis->final_structure xray_acq Data Collection xtal->xray_acq xray_solve Structure Solution & Refinement xray_acq->xray_solve xray_solve->final_structure

Caption: Integrated workflow for the structural analysis of target compounds.

Quantitative Structural Data

As noted, obtaining high-quality crystals of the parent 2-substituted oxetane-2-carboxylic acids is difficult due to their instability. The crystallographic data available in the literature often corresponds to their stable isomerization products. The tables below summarize representative structural parameters for these related lactone systems, derived from published crystallographic data.

Note: The following data are for the isomerized lactone products, not the parent oxetane-2-carboxylic acids.

Table 1: Selected Bond Lengths for Isomerized Lactone Products

CCDC Deposition No.Compound TypeBondLength (Å)
2090821Spirocyclic LactoneC=O1.21
O-C=O1.35
C-O (Ester)1.46
2096431Bicyclic LactoneC=O1.20
O-C=O1.34
C-O (Ester)1.47

Table 2: Selected Bond Angles for Isomerized Lactone Products

CCDC Deposition No.Compound TypeAngleAngle (°)
2090821Spirocyclic LactoneO-C=O120.5
C-O-C=O117.8
2096431Bicyclic LactoneO-C=O121.1
C-O-C=O116.5

Data sourced from crystallographic information files corresponding to the CCDC numbers cited in related literature.[2][10]

Conclusion

The structural analysis of 2-substituted oxetane-2-carboxylic acids requires careful consideration of their inherent instability and propensity to isomerize into lactones. Standard synthetic procedures must be adapted with low-temperature workups to isolate the desired acids. ¹H NMR spectroscopy serves as an indispensable tool for monitoring these transformations and confirming product identity in solution. While crystallographic data on the parent acids are scarce, analysis of their stable lactone rearrangement products provides definitive structural confirmation of the isomerization pathway and offers valuable insights into the conformational preferences of these heterocyclic systems. Researchers working with this class of compounds should remain vigilant about their stability to ensure reliable and reproducible results in synthetic and drug discovery applications.

References

2-Ethyloxetane-2-carboxylic Acid: An Inquiry into its Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for 2-Ethyloxetane-2-carboxylic acid. While the broader class of oxetane-containing molecules has garnered significant interest in medicinal chemistry, this particular derivative remains uncharacterized in terms of its interactions with biological systems. This technical guide will, therefore, summarize the current landscape of oxetane research, highlighting the potential therapeutic applications and the general synthetic and stability considerations for this class of compounds, which may inform future investigations into this compound.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile structural motif in drug discovery. Its incorporation into lead compounds can favorably modulate key physicochemical properties. Research indicates that the oxetane moiety can enhance aqueous solubility, improve metabolic stability, and lower the lipophilicity of parent molecules.[1][2] Furthermore, it can act as a bioisostere for carbonyl groups, offering a stable, non-planar alternative that can influence molecular conformation and receptor binding.[1][3]

The Promise of Oxetane Carboxylic Acids in Drug Discovery

Oxetane-carboxylic acids, in particular, have been explored as both bioactive compounds and key synthetic intermediates.[1][2] The carboxylic acid functional group provides a handle for further chemical modification and can participate in crucial interactions with biological targets, such as hydrogen bonding. The combination of the oxetane ring and a carboxylic acid moiety presents a unique chemical space for the design of novel therapeutics across various disease areas, including cancer, viral infections, and metabolic disorders.[4][5]

Despite the potential, a critical consideration for this class of compounds is their inherent stability. Studies have shown that some oxetane-carboxylic acids are prone to isomerization, rearranging into lactone structures, particularly when subjected to heat or prolonged storage at room temperature.[1][2] This instability underscores the importance of careful handling and characterization of these molecules in any experimental setting.

Future Directions for this compound Research

Given the lack of specific data, the biological activity of this compound remains a matter of speculation. Future research endeavors should focus on the following areas:

  • Target Identification: High-throughput screening against a diverse panel of biological targets could uncover potential areas of activity.

  • In Vitro Assays: A battery of in vitro assays, including cytotoxicity, metabolic stability, and specific enzyme or receptor binding assays, would be necessary to build a preliminary biological profile.

  • Structural Biology: Co-crystallization studies with any identified protein targets would provide invaluable insights into the binding mode and guide further structure-activity relationship (SAR) studies.

To initiate such a research program, a logical first step would be to perform a broad, unbiased screen to identify any potential biological interactions.

Below is a conceptual workflow for a preliminary biological evaluation of this compound.

G A Compound Synthesis & Purification of This compound B High-Throughput Screening (HTS) - Diverse target classes - Phenotypic screens A->B C Hit Identification - Statistically significant activity B->C D Dose-Response Assays - Determine IC50/EC50 C->D E Orthogonal Assays - Confirm mechanism of action D->E F Initial ADME-Tox Profiling - Cytotoxicity - Metabolic stability (microsomes) E->F G Structure-Activity Relationship (SAR) Studies - Synthesis of analogs F->G H In Vivo Proof-of-Concept - Relevant animal models G->H

Caption: Conceptual workflow for the biological evaluation of a novel compound.

References

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable building block in modern medicinal chemistry. Its unique combination of properties, including high polarity, metabolic stability, and a three-dimensional structure, allows for the fine-tuning of the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide provides an in-depth exploration of the discovery and history of oxetane-containing compounds, detailed experimental protocols for their synthesis, and a comprehensive overview of their impact on drug design. Quantitative data from matched-pair analyses are presented to illustrate the tangible benefits of incorporating this motif, and key biological pathways influenced by oxetane-containing drugs are visualized.

A Historical Perspective: From Obscurity to "Rediscovery"

The first synthesis of the parent, unsubstituted oxetane was reported by Reboul in the 1870s.[1] For nearly a century, this strained heterocycle remained largely an academic curiosity. A significant milestone in oxetane synthesis was the discovery of the Paternò–Büchi reaction in 1909 by Emanuele Paternò and its subsequent development by George Büchi.[2][3] This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene provided a direct route to the oxetane core, though its synthetic utility was not fully realized for many years.

The "rediscovery" of the oxetane ring in the early 2000s, spearheaded by the influential work of Carreira and colleagues, marked a turning point.[4] Their research demonstrated that 3,3-disubstituted oxetanes could serve as effective bioisosteres for gem-dimethyl and carbonyl groups, offering a strategy to improve the metabolic stability and aqueous solubility of drug candidates.[4][5] This pivotal work ignited significant interest within the pharmaceutical industry, leading to the widespread incorporation of the oxetane motif in drug discovery programs.

Physicochemical Impact of the Oxetane Moiety: A Quantitative Analysis

The introduction of an oxetane ring into a molecule can profoundly alter its physicochemical properties. These changes are often beneficial for developing drug candidates with improved ADME (absorption, distribution, metabolism, and excretion) profiles.

Modulation of Lipophilicity and Solubility

The polar nature of the ether linkage within the strained four-membered ring generally leads to a decrease in lipophilicity (LogD) and an increase in aqueous solubility. However, the overall effect is context-dependent, influenced by the substitution pattern and the surrounding molecular architecture.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating an oxetane is the enhancement of metabolic stability. The oxetane ring is generally resistant to oxidative metabolism by cytochrome P450 enzymes. By replacing metabolically labile groups, such as gem-dimethyl moieties, with an oxetane, the metabolic half-life of a compound can be significantly extended.

Reduction of Amine Basicity (pKa)

The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of a proximal amine. This effect is most pronounced when the oxetane is in the α-position to the amine and can be a valuable tool for medicinal chemists to modulate the ionization state of a molecule at physiological pH, which can impact its target engagement, selectivity, and off-target effects. An oxetane α to an amine can reduce the pKaH of the amine by approximately 2.7 units.[4]

Table 1: Quantitative Comparison of Physicochemical Properties of Matched Molecular Pairs

Parent CompoundOxetane-Containing AnalogPropertyParent ValueAnalog ValueFold Change / DifferenceReference
Compound with gem-dimethyl groupAnalog with 3,3-disubstituted oxetaneAqueous Solubility--4x to >4000x increase[6]
Diaryl Ketone3,3-DiaryloxetaneLogDVariesVariesGenerally improved (lower) vs. other alkyl linkers[7]
Diaryl Ketone3,3-DiaryloxetaneMetabolic StabilityVariesLittle changeImproved vs. other isosteric equivalents[7]
Entospletinib (Morpholine)Analog with 4-Oxetanyl-piperazineCalculated pKaH8.06.4-1.6[4]
Entospletinib (Morpholine)Analog with 4-Oxetanyl-piperazineT-cell vs. B-cell Selectivity5102x increase[4]
AmineAmine with α-oxetanepKaH9.97.2-2.7[4]
Benzamide3-Aryl-3-amino-oxetaneLogD (average)1.611.68+0.07[8]
Benzamide3-Aryl-3-amino-oxetaneAqueous Solubility--Generally increased[8]
Lead with DimethylisoxazoleAnalog with Methoxymethyl-oxetaneLogD-1.9Lowered[9]
Lead with DimethylisoxazoleAnalog with Methoxymethyl-oxetaneMetabolic Stability & SolubilityPoorDrastically improved-[9]
MMP-13 Inhibitor (Methyl group)Analog with OxetaneAqueous SolubilityPoorSignificantly improved-[10]
MMP-13 Inhibitor (Methyl group)Analog with OxetaneMetabolic StabilityPoorSignificantly improved-[10]

Key Synthetic Strategies and Experimental Protocols

The synthesis of oxetane-containing compounds can be broadly categorized into two approaches: de novo construction of the four-membered ring and the derivatization of pre-existing oxetane building blocks.

De Novo Oxetane Ring Synthesis

This [2+2] photocycloaddition of an electronically excited carbonyl compound with a ground-state alkene remains a fundamental method for oxetane synthesis.

Experimental Protocol: Paterno-Büchi Reaction of Benzaldehyde and Furan [1][11]

Materials:

  • Benzaldehyde

  • Furan

  • Non-polar solvent (e.g., benzene or cyclohexane)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for irradiation at ~300 nm)

  • Quartz or Pyrex reaction vessel

Procedure:

  • A solution of benzaldehyde (e.g., 0.1 M) and a slight excess of furan (e.g., 0.12 M) in a non-polar solvent is prepared in the reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the excited state and side reactions.

  • The reaction vessel is placed in the photoreactor and irradiated with UV light at room temperature. The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of exo and endo isomers of the oxetane adduct, is purified by column chromatography on silica gel.

The intramolecular cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position and a hydroxyl group at the 1-position is a widely used and versatile method for forming the oxetane ring.

Experimental Protocol: Williamson Ether Synthesis from a 1,3-Diol [12][13]

Materials:

  • A 1,3-diol

  • A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (KOtBu))

  • A suitable activating agent for one of the hydroxyl groups (e.g., p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl)) or a halogenating agent.

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Procedure:

  • Monofunctionalization of the 1,3-diol: The 1,3-diol is selectively functionalized at one of the hydroxyl groups to introduce a good leaving group. For example, reaction with one equivalent of TsCl in the presence of a base like pyridine at 0 °C to room temperature yields the monotosylate.

  • Cyclization: The resulting alcohol-tosylate is dissolved in an anhydrous aprotic solvent. A strong base (e.g., NaH, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated to effect cyclization. The reaction is monitored by TLC.

  • Workup: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude oxetane is purified by column chromatography on silica gel.

Synthesis and Derivatization of Oxetane Building Blocks

The increasing demand for oxetane-containing compounds has led to the development of robust syntheses for key building blocks, most notably 3-oxetanone.

A practical, multi-step synthesis of 3-oxetanone was developed by Carreira and coworkers, starting from dihydroxyacetone.

Experimental Protocol: Synthesis of 3-Oxetanone from Dihydroxyacetone [14][15]

Materials:

  • 1,3-Dichloroacetone

  • Ethylene glycol

  • A suitable solvent (e.g., toluene)

  • An acid catalyst (e.g., p-toluenesulfonic acid)

  • An aqueous base (e.g., sodium hydroxide solution)

  • An oxidizing agent for the final step (not detailed in the simplified search results, but would be required to go from oxetan-3-ol to 3-oxetanone)

Simplified Two-Step Procedure from a Patent: [14]

  • Carbonyl Protection and Cyclization: 1,3-Dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst to form a protected intermediate. This is followed by a ring-closing reaction in the presence of an alkaline aqueous solution to form a bicyclic precursor to 3-oxetanone.

  • Hydrolysis: The resulting compound is heated in water with a catalyst (e.g., phosphoric acid or p-toluenesulfonic acid) to hydrolyze the protecting group and yield 3-oxetanone. The product is then extracted with an organic solvent, and purified by distillation.

Application in Drug Discovery: Case Studies and Biological Pathways

The strategic incorporation of the oxetane motif has led to the development of several clinical candidates across various therapeutic areas.

Crenolanib: A FLT3 and PDGFR Inhibitor

Crenolanib is an investigational tyrosine kinase inhibitor containing an oxetane moiety. It targets FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptors (PDGFR), which are implicated in various cancers. The signaling pathways inhibited by crenolanib are crucial for cell proliferation and survival.

crenolanib_pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR FL FLT3 Ligand FLT3 FLT3 FL->FLT3 PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS FLT3->PI3K FLT3->RAS Crenolanib Crenolanib Crenolanib->PDGFR Crenolanib->FLT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Signaling pathways inhibited by Crenolanib.
Synthesis of Oxetane-Containing Drug Candidates: A Workflow

The synthesis of complex drug molecules often involves the late-stage introduction of the oxetane moiety, typically through the coupling of a functionalized oxetane building block with a larger scaffold. The synthesis of Ziresovir, an RSV fusion protein inhibitor, provides a good example of this strategy.

ziresovir_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_building_block Oxetane Building Block cluster_final Final Product 2_bromobenzoic_acid 2-Bromobenzoic Acid quinazolinone Quinazolinone Intermediate 2_bromobenzoic_acid->quinazolinone Cu-catalyzed ring closure guanidine Guanidine guanidine->quinazolinone chloroquinazoline 4-Chloroquinazoline Intermediate quinazolinone->chloroquinazoline Chlorination (POCl3) Ziresovir Ziresovir chloroquinazoline->Ziresovir Nucleophilic substitution amino_oxetane 3-(Aminomethyl)oxetan-3-amine amino_oxetane->Ziresovir

Synthetic workflow for the oxetane-containing drug Ziresovir.

Conclusion

The journey of the oxetane ring from its initial discovery to its current status as a privileged scaffold in medicinal chemistry underscores the dynamic nature of drug design. Its ability to favorably modulate key physicochemical properties has been demonstrated in numerous drug discovery campaigns. The synthetic methodologies for accessing and functionalizing this strained heterocycle continue to evolve, promising even broader applications in the future. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and impact of the oxetane motif is essential for leveraging its full potential in the design of next-generation therapeutics.

References

A Technical Guide to Determining the Solubility of 2-Ethyloxetane-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloxetane-2-carboxylic acid is a unique molecule incorporating both a strained oxetane ring and a carboxylic acid functional group. The oxetane moiety is of increasing interest in medicinal chemistry as it can serve as a carbonyl mimic, potentially improving metabolic stability, aqueous solubility, and lipophilicity.[1] The carboxylic acid group provides a handle for further chemical modification and influences the compound's physicochemical properties, including its solubility. A thorough understanding of its solubility in a range of organic solvents is critical for its application in synthesis, purification, formulation, and various screening assays.

Data Presentation

The systematic recording of experimentally determined solubility data is crucial for comparison and interpretation. The following table structure is recommended for documenting the solubility of this compound.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Method of DeterminationObservations
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Methanol
e.g., Acetonitrile
e.g., Toluene
e.g., Tetrahydrofuran
e.g., n-Heptane
e.g., Dimethyl Sulfoxide
e.g., Water

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established principles of solubility testing for organic compounds.[2][3][4][5]

1. Qualitative Solubility Assessment

This initial screening provides a general understanding of the compound's solubility characteristics.

  • Objective: To classify the compound's solubility in a range of common laboratory solvents.

  • Materials:

    • This compound

    • Small test tubes (e.g., 13x100 mm)

    • Vortex mixer

    • A selection of organic solvents (e.g., dichloromethane, ethyl acetate, methanol, acetonitrile, toluene, tetrahydrofuran, n-heptane, dimethyl sulfoxide)

    • Water (deionized)

    • 5% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

    • 5% (w/v) aqueous sodium hydroxide (NaOH) solution

    • 5% (v/v) aqueous hydrochloric acid (HCl) solution

  • Procedure:

    • Add approximately 25 mg of this compound to a clean, dry test tube.

    • Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).

    • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

    • Visually inspect the mixture against a contrasting background to determine if the solid has completely dissolved.

    • Record the observation as "soluble," "partially soluble," or "insoluble."

    • For aqueous solutions, the solubility in acidic (HCl) and basic (NaOH, NaHCO₃) media should be tested to understand the impact of pH on solubility, which is characteristic of carboxylic acids.[2][3][4][6] The generation of bubbles upon addition of NaHCO₃ is a strong indicator of a carboxylic acid.[4]

2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

  • Objective: To determine the exact concentration of a saturated solution of this compound in a specific solvent.

  • Materials:

    • This compound

    • Scintillation vials or other sealable glass containers

    • Analytical balance

    • Temperature-controlled shaker or incubator

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Pre-weighed glass vials for evaporation

    • A means for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

  • Procedure:

    • Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 2.0 mL) of the selected solvent. An excess is necessary to ensure a saturated solution is formed.

    • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time may need to be determined empirically.

    • After equilibration, allow the vial to stand undisturbed for a short period to let undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a filter to remove any suspended solid particles.

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry glass vial.

    • Record the exact weight of the vial with the solution.

    • Carefully evaporate the solvent under reduced pressure or a gentle stream of nitrogen until a constant weight of the dried solid is achieved.

    • Weigh the vial containing the dried solute.

    • Calculate the solubility in mg/mL by subtracting the initial vial weight from the final weight and dividing by the volume of the aliquot taken.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Gravimetric) qual_start Add ~25 mg of Compound to Test Tube add_solvent Add 0.75 mL of Solvent in Portions qual_start->add_solvent vortex Vortex/Shake Vigorously add_solvent->vortex observe Visually Inspect for Complete Dissolution vortex->observe soluble Soluble observe->soluble Yes insoluble Insoluble/Partially Soluble observe->insoluble No quant_start Add Excess Compound to Known Volume of Solvent soluble->quant_start Proceed to Quantitative Measurement insoluble->quant_start Proceed to Quantitative Measurement equilibrate Equilibrate at Constant Temperature (e.g., 24h) quant_start->equilibrate filter Filter Supernatant (e.g., 0.22 µm syringe filter) equilibrate->filter aliquot Transfer Known Volume of Filtrate to Pre-weighed Vial filter->aliquot evaporate Evaporate Solvent aliquot->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate start Start start->qual_start Initial Screening

Caption: A flowchart of the experimental workflow for solubility determination.

References

Methodological & Application

Preparation of 2-Ethyloxetane-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-ethyloxetane-2-carboxylic acid and its derivatives. The oxetane motif is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups, which can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] These compounds are valuable building blocks in drug discovery programs.

Synthetic Strategy Overview

The primary synthetic route to this compound derivatives involves a two-step sequence:

  • Rhodium-Catalyzed O-H Insertion: A diazo compound is reacted with a suitable alcohol in the presence of a rhodium catalyst to form an ether intermediate.

  • Intramolecular C-C Bond-Forming Cyclization: The ether intermediate undergoes an intramolecular nucleophilic substitution to form the oxetane ring.

The resulting ester can then be hydrolyzed to the carboxylic acid or converted to other derivatives, such as amides.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Ethyloxetane-2-carboxylate

This protocol is adapted from the general procedure for the synthesis of 2,2-disubstituted oxetanes.[1][2][3]

Step 1: Rhodium-Catalyzed O-H Insertion

OH_Insertion

Materials:

  • Ethyl 2-diazo-butanoate

  • 2-Bromoethanol

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Anhydrous benzene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of ethyl 2-diazo-butanoate (1.1 equiv.) in anhydrous benzene (0.1 M) under an inert atmosphere, add 2-bromoethanol (1.0 equiv.).

  • Add rhodium(II) acetate dimer (0.5 mol%) to the stirred solution.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC until the diazo compound is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(2-bromoethoxy)-butanoate.

Step 2: Intramolecular C-C Bond-Forming Cyclization

Cyclization

Materials:

  • Ethyl 2-(2-bromoethoxy)-butanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equiv.) in anhydrous DMF (0.025 M) at 0 °C under an inert atmosphere, add a solution of ethyl 2-(2-bromoethoxy)-butanoate (1.0 equiv.) in anhydrous DMF.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-ethyloxetane-2-carboxylate.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the corresponding ethyl ester. It is important to note that some oxetane-carboxylic acids can be unstable and may isomerize to lactones upon storage or heating.[4]

Materials:

  • Ethyl 2-ethyloxetane-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolve ethyl 2-ethyloxetane-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5-2.0 equiv.) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Due to potential instability, it is advisable to use the carboxylic acid immediately in the next step or store it at low temperatures.

Protocol 3: Synthesis of 2-Ethyloxetane-2-carboxamide Derivatives

This protocol outlines a general procedure for the amide coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (e.g., morpholine, benzylamine)

  • Coupling agent (e.g., TBTU, HATU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM or DMF under an inert atmosphere.

  • Add the desired amine (1.1 equiv.) and the organic base (2.0 equiv.).

  • Add the coupling agent (1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethyloxetane-2-carboxamide.

Data Presentation

The following tables summarize representative yields for the synthesis of 2,2-disubstituted oxetane esters based on literature data for analogous compounds.[1][5] Actual yields for the 2-ethyl derivatives may vary.

Table 1: Representative Yields for the Synthesis of Ethyl 2,2-Disubstituted Oxetane-2-carboxylates

Starting Diazo CompoundAlcoholO-H Insertion Yield (%)Cyclization Yield (%)Overall Yield (%)
Ethyl 2-diazo-acetate2-Bromoethanol~75-85~70-80~52-68
Diethyl diazomalonate2-Bromoethanol~70-80~70-75~49-60

Table 2: Characterization Data for Representative 2,2-Disubstituted Oxetanes

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Diethyl oxetane-2,2-dicarboxylate4.65 (t, 2H), 4.25 (q, 4H), 2.95 (t, 2H), 1.28 (t, 6H)167.5, 85.0, 62.0, 61.5, 25.0, 14.0[M+H]⁺ expected
Ethyl 2-phenyloxetane-2-carboxylate7.4-7.2 (m, 5H), 4.7-4.6 (m, 2H), 4.2 (q, 2H), 3.0-2.8 (m, 2H), 1.2 (t, 3H)169.0, 138.0, 128.5, 128.0, 126.0, 88.0, 61.5, 61.0, 26.0, 14.0[M+H]⁺ expected

Applications in Drug Development

The incorporation of the this compound moiety into drug candidates can modulate their physicochemical and pharmacokinetic properties.[6][7] For instance, the oxetane ring can act as a polar, rigid scaffold that can influence ligand-receptor interactions.

Drug_Development

The derivatives of this compound can be incorporated into various molecular scaffolds to explore new chemical space and develop novel therapeutic agents. Their impact on properties such as solubility, metabolic stability, and cell permeability can be systematically evaluated during the lead optimization phase of a drug discovery project.

References

Application Notes and Protocols for 2-Ethyloxetane-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloxetane-2-carboxylic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The oxetane motif is increasingly recognized in medicinal chemistry for its ability to improve the physicochemical properties of drug candidates.[1] As a compact, polar, and three-dimensional scaffold, the oxetane ring can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to enhanced aqueous solubility, metabolic stability, and reduced lipophilicity.[1]

This document provides an overview of the applications of this compound, along with detailed protocols for its synthesis and key reactions. It is important to note that many oxetane-carboxylic acids can be unstable and prone to isomerization into lactones, especially upon heating or during storage.[1] This inherent reactivity should be a key consideration in experimental design.

Key Applications

The primary synthetic utility of this compound and its analogs stems from two main types of transformations: decarboxylative functionalization and ring-opening reactions. These pathways allow for the introduction of the 2-ethyloxetane moiety into a variety of molecular scaffolds.

Decarboxylative Reactions

Photoredox-catalyzed decarboxylation is a powerful method for converting 2-alkyloxetane-2-carboxylic acids into reactive intermediates that can participate in a range of bond-forming reactions. This approach offers a mild alternative to traditional methods that may require harsh conditions.

  • Hydrodecarboxylation: This reaction replaces the carboxylic acid group with a hydrogen atom, providing access to 2-ethyloxetane.

  • Decarboxylative Alkylation and Arylation: The radical intermediate generated upon decarboxylation can be trapped by various coupling partners, such as activated alkenes or (hetero)aryl halides, to form new carbon-carbon bonds.

Ring-Opening Reactions

The strained four-membered ring of this compound is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The regioselectivity of the ring-opening is influenced by steric and electronic factors.[2]

  • Nucleophilic Attack at C4: Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered C4 position, resulting in γ-hydroxy carboxylic acids.

  • Acid-Catalyzed Ring-Opening: In the presence of a Lewis or Brønsted acid, the oxetane oxygen is activated, facilitating attack by weaker nucleophiles at the more substituted C2 position.

Data Presentation

Table 1: Representative Photoredox Hydrodecarboxylation of 2-Aryl-Oxetane-2-Carboxylic Acids

EntryAryl SubstituentAlkene Coupling PartnerProductYield (%)Diastereomeric Ratio (d.r.)
1p-TolylStyrene2-(p-tolyl)-3-phenyloxetane85>20:1
2Phenylα-Methylstyrene2-phenyl-3-methyl-3-phenyloxetane781.5:1
34-Fluorophenyl1,1-Diphenylethylene2-(4-fluorophenyl)-3,3-diphenyloxetane92N/A

Data adapted from analogous reactions of 2-aryl-oxetane-2-carboxylic acids for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical Procedure based on Analogs)

This protocol is a hypothetical procedure based on the general synthesis of 2-substituted oxetane-2-carboxylic acids, which often involves the [2+2] cycloaddition of a ketone with an alkene, followed by oxidation.

Materials:

  • Butan-2-one

  • Allene

  • Lewis Acid Catalyst (e.g., BF₃·OEt₂)

  • Oxidizing Agent (e.g., RuCl₃, NaIO₄)

  • Solvents: Dichloromethane (DCM), Acetonitrile, Water, Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • [2+2] Cycloaddition:

    • To a solution of butan-2-one (1.0 eq) in DCM at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq).

    • Bubble allene gas (1.5 eq) through the solution for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 2-ethyl-2-methylideneoxetane.

  • Oxidative Cleavage:

    • Dissolve the 2-ethyl-2-methylideneoxetane (1.0 eq) in a mixture of acetonitrile, water, and ethyl acetate (1:1:1).

    • Add RuCl₃ (0.02 eq) and NaIO₄ (4.0 eq) to the solution.

    • Stir vigorously at room temperature for 4 hours.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to afford this compound.

Protocol 2: Photoredox-Catalyzed Hydrodecarboxylation of a 2-Alkyloxetane-2-carboxylic Acid (Adapted from Aryl Analogs)

Materials:

  • This compound (1.0 eq)

  • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

  • H-atom donor (e.g., Hantzsch ester or a thiol, 1.5 eq)

  • Base (e.g., diisopropylethylamine - DIPEA, 1.2 eq)

  • Degassed solvent (e.g., DMSO or DMF)

  • Blue LED light source (450-460 nm)

Procedure:

  • To a reaction vial, add this compound, the photocatalyst, the H-atom donor, and the base.

  • Add the degassed solvent and seal the vial.

  • Place the reaction mixture under irradiation with a blue LED light source, ensuring efficient stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 2-ethyloxetane.

Protocol 3: Nucleophilic Ring-Opening with a Thiol Nucleophile

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Base (e.g., NaH or K₂CO₃, 1.1 eq)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a solution of thiophenol in the chosen solvent, add the base at 0 °C and stir for 15 minutes to form the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield 4-hydroxy-2-ethyl-2-(phenylthio)butanoic acid.

Visualizations

Synthesis_of_2_Ethyloxetane_2_carboxylic_acid cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Oxidative Cleavage Butan-2-one Butan-2-one Cycloaddition [2+2] Cycloaddition Butan-2-one->Cycloaddition Allene Allene Allene->Cycloaddition Lewis_Acid Lewis Acid (e.g., BF3.OEt2) Lewis_Acid->Cycloaddition Intermediate 2-Ethyl-2- methylideneoxetane Cycloaddition->Intermediate Intermediate_ref 2-Ethyl-2- methylideneoxetane Oxidant Oxidizing Agent (e.g., RuCl3, NaIO4) Oxidation Oxidative Cleavage Oxidant->Oxidation Product 2-Ethyloxetane-2- carboxylic acid Oxidation->Product Intermediate_ref->Oxidation

Caption: Synthetic pathway to this compound.

Decarboxylative_Functionalization Start This compound Decarboxylation Photoredox-Catalyzed Decarboxylation Start->Decarboxylation Radical Oxetanyl Radical Intermediate Decarboxylation->Radical Hydrodecarboxylation Hydrodecarboxylation Radical->Hydrodecarboxylation Alkylation Decarboxylative Alkylation Radical->Alkylation Product_H 2-Ethyloxetane Hydrodecarboxylation->Product_H H_donor H-atom Donor H_donor->Hydrodecarboxylation Product_Alkyl Alkylated Oxetane Alkylation->Product_Alkyl Alkene Activated Alkene Alkene->Alkylation Ring_Opening_Reactions cluster_0 Basic/Neutral Conditions cluster_1 Acidic Conditions Start This compound Attack_C4 Attack at C4 (SN2) Start->Attack_C4 Activation Oxetane Activation Start->Activation Nu_strong Strong Nucleophile Nu_strong->Attack_C4 Product_C4 γ-Hydroxy Acid Derivative Attack_C4->Product_C4 Nu_weak Weak Nucleophile Attack_C2 Attack at C2 Nu_weak->Attack_C2 Acid Lewis/Brønsted Acid Acid->Activation Activation->Attack_C2 Product_C2 Ring-Opened Product Attack_C2->Product_C2

References

2-Ethyloxetane-2-carboxylic Acid: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Introduction

In the landscape of modern drug discovery, the strategic incorporation of novel chemical motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is paramount. Among these, the oxetane ring has emerged as a valuable building block.[1][2][3] 2-Ethyloxetane-2-carboxylic acid, a unique bifunctional molecule, offers medicinal chemists a powerful tool to introduce the beneficial properties of the oxetane moiety while providing a handle for further molecular elaboration. The compact, polar, and three-dimensional nature of the oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[2][3] Furthermore, the carboxylic acid functionality serves as a versatile anchor for the construction of amides, esters, and other key linkages prevalent in bioactive molecules.

Key Advantages in Drug Design

The incorporation of the this compound moiety into a drug candidate can offer several distinct advantages:

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ring can enhance aqueous solubility and reduce lipophilicity (LogP), which are critical parameters for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to more common functionalities like gem-dimethyl or carbonyl groups, for which it can serve as a bioisostere.[2] This can lead to an extended half-life and improved bioavailability of the drug.

  • Enhanced Target Engagement: The unique three-dimensional structure of the oxetane can introduce favorable conformational constraints, potentially leading to stronger and more specific interactions with biological targets. The oxygen atom of the oxetane ring can also act as a hydrogen bond acceptor.[2]

  • Vectorial Exit: The carboxylic acid group provides a clear point for derivatization, allowing for systematic exploration of the surrounding chemical space to optimize potency and selectivity.

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in its use as a bioisosteric replacement for less favorable groups and as a scaffold for the generation of novel chemical entities.

Bioisosteric Replacement

The this compound unit can be employed as a bioisostere for various common fragments in drug molecules, as detailed in the table below.

Common FragmentBioisosteric Replacement with this compound DerivativePotential Advantages
Phenyl ringAmide derivative of this compoundImproved solubility, reduced metabolic liability (e.g., P450 oxidation)
gem-Dimethyl groupIncorporation of the oxetane ringIncreased polarity, improved metabolic stability
Carbonyl groupThe oxetane ring itselfIncreased metabolic stability, altered hydrogen bonding capacity
Scaffold for Novel Compound Libraries

The carboxylic acid functionality of this compound is readily amenable to a variety of coupling reactions, most notably amide bond formation, a cornerstone of medicinal chemistry. This allows for the rapid generation of diverse compound libraries for high-throughput screening.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for the coupling of this compound with a primary or secondary amine using a standard coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Note: The choice of coupling agent and base may need to be optimized for specific substrates, especially for sterically hindered or electronically deficient amines.[4][5]

Data Presentation

The following table presents hypothetical, yet representative, data illustrating the potential improvements in physicochemical properties upon incorporation of a 2-ethyloxetane-2-carboxamide moiety in place of a phenyl group in a hypothetical parent compound.

CompoundStructureLogP (calculated)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in human liver microsomes, min)
Parent CompoundR-Ph3.5<1015
Oxetane AnalogR-C(O)NH-R' (where R' is derived from this compound)2.1150>60

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in medicinal chemistry.

G Bioisosteric Replacement Strategy Parent Parent Drug Candidate (e.g., containing a phenyl ring) Analog Analog with Oxetane Moiety (incorporating 2-ethyloxetane-2-carboxamide) Parent->Analog Bioisosteric Replacement Properties Improved Properties: - Increased Solubility - Enhanced Metabolic Stability - Reduced Lipophilicity Analog->Properties

Caption: Bioisosteric replacement workflow.

G General Amide Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Oxetane This compound Amide Target Amide Oxetane->Amide Amine Primary or Secondary Amine Amine->Amide Reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) Reagents->Amide Purification Workup & Purification (Extraction, Chromatography) Amide->Purification Final Pure Amide Product Purification->Final

Caption: Amide synthesis workflow.

References

Catalytic Systems for Reactions Involving 2-Ethyloxetane-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for catalytic reactions involving 2-Ethyloxetane-2-carboxylic acid. Oxetanes are increasingly important motifs in medicinal chemistry, serving as bioisosteres for carbonyl and gem-dimethyl groups, and offering improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3] The functionalization of the oxetane core, particularly through reactions involving a carboxylic acid handle, opens avenues for diverse molecular architectures.

Overview of Catalytic Transformations

This compound can undergo several catalytic transformations, primarily targeting the carboxylic acid moiety or the strained oxetane ring. Key reaction classes include:

  • Photoredox-Catalyzed Decarboxylative Functionalization: This approach utilizes visible light and a photocatalyst to generate a radical intermediate from the carboxylic acid, which can then participate in various bond-forming reactions. While much of the literature focuses on 2-aryl oxetane 2-carboxylic acids, the principles can be adapted for alkyl-substituted analogs.[4][5]

  • Acid-Catalyzed Ring-Opening Reactions: The strained four-membered ring of the oxetane is susceptible to nucleophilic attack, a process that can be facilitated by Lewis or Brønsted acids.[6] The carboxylic acid group can act as an internal nucleophile, leading to isomerization, or external nucleophiles can be employed.[3]

  • Anionic Ring-Opening Polymerization: In the presence of a suitable initiator, the oxetane ring can be opened to form polyethers. While this is more common for hydroxyl-functionalized oxetanes, the carboxylate derived from this compound could potentially initiate polymerization under specific conditions.[7]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for representative catalytic reactions involving oxetane carboxylic acids. Note that data for the specific substrate, this compound, is limited in the literature; therefore, data from closely related analogs are presented to illustrate expected trends.

Table 1: Photoredox-Catalyzed Hydrodecarboxylation of 2-Aryl-Oxetane-2-Carboxylic Acids [4]

EntryPhotocatalystH-Atom DonorSolventYield (%)
1fac-[Ir(ppy)₃]PhenylsilaneAcetonitrile85
2Ru(bpy)₃Cl₂Hantzsch EsterDMSO78
3Eosin YAscorbic AcidDMF/H₂O65

Table 2: Lewis Acid-Catalyzed Ring-Opening Isomerization of Oxetane-Carboxylic Acids [3]

EntryLewis AcidSolventTemperature (°C)Time (h)Product (Lactone) Yield (%)
1BF₃·OEt₂Dichloromethane0192
2Sc(OTf)₃Acetonitrile25488
3In(OTf)₃Toluene80275

Experimental Protocols

Protocol for Photoredox-Catalyzed Decarboxylative Radical Generation

This protocol describes a general method for generating a radical from this compound for subsequent reactions, adapted from procedures for 2-aryl analogs.[4]

Materials:

  • This compound

  • fac-[Ir(ppy)₃] (or other suitable photoredox catalyst)

  • Radical trapping agent (e.g., an electron-deficient olefin like N-phenylmaleimide)

  • Anhydrous, degassed solvent (e.g., Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the radical trapping agent (1.2 equiv), and the photoredox catalyst (1-2 mol%).

  • Seal the vial with a septum and purge with an inert gas for 15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Lewis Acid-Catalyzed Ring-Opening with an External Nucleophile

This protocol details the ring-opening of this compound using a Lewis acid catalyst and an alcohol as a nucleophile.

Materials:

  • This compound

  • Lewis acid catalyst (e.g., Sc(OTf)₃)

  • Nucleophile (e.g., Benzyl alcohol)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 equiv) and the nucleophile (1.5 equiv) in the anhydrous solvent in an oven-dried flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (5-10 mol%) in one portion.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

photoredox_decarboxylation start 2-Ethyloxetane-2- carboxylic acid set Single Electron Transfer (SET) start->set pc Photocatalyst (e.g., fac-[Ir(ppy)3]) pc_excited Excited Photocatalyst* pc->pc_excited light Visible Light (hv) light->pc Excitation pc_excited->set radical_cation Substrate Radical Cation set->radical_cation decarboxylation Decarboxylation (-CO2) radical_cation->decarboxylation oxetanyl_radical 2-Ethyloxetanyl Radical decarboxylation->oxetanyl_radical trap Radical Trap (e.g., Olefin) oxetanyl_radical->trap Addition product Functionalized Product trap->product acid_catalyzed_ring_opening substrate 2-Ethyloxetane-2- carboxylic acid activated_complex Activated Oxetane- Lewis Acid Complex substrate->activated_complex lewis_acid Lewis Acid (e.g., Sc(OTf)3) lewis_acid->activated_complex Coordination attack Nucleophilic Attack activated_complex->attack nucleophile Nucleophile (e.g., R-OH) nucleophile->attack ring_opened_intermediate Ring-Opened Intermediate attack->ring_opened_intermediate proton_transfer Proton Transfer / Workup ring_opened_intermediate->proton_transfer final_product Ring-Opened Product proton_transfer->final_product

References

Application Notes and Protocols for the Stereoselective Synthesis of 2-Ethyloxetane-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for both the racemic and stereoselective synthesis of 2-ethyloxetane-2-carboxylic acid, a valuable building block in medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability. The methods described herein offer robust pathways to access these important structural motifs.

Overview of Synthetic Strategies

Two primary strategies are presented for the synthesis of the target 2,2-disubstituted oxetane.

  • Strategy A: Racemic Synthesis via Rhodium-Catalyzed O-H Insertion and Cyclization. This two-step sequence provides an efficient route to the racemic ethyl ester of the target acid. It involves the rhodium-catalyzed reaction of a diazo ester with a bromohydrin, followed by a base-mediated intramolecular C-C bond-forming cyclization.

  • Strategy B: Stereoselective Synthesis using an Evans Chiral Auxiliary. To achieve high levels of stereocontrol, this strategy employs an Evans oxazolidinone chiral auxiliary. The auxiliary is first acylated, then undergoes a highly diastereoselective alkylation to set the desired stereocenter. Subsequent removal of the auxiliary and cyclization affords the enantioenriched oxetane, which is then hydrolyzed to the final carboxylic acid.

Experimental Workflow Overview

G cluster_0 Strategy A: Racemic Synthesis cluster_1 Strategy B: Stereoselective Synthesis A1 Ethyl 2-Diazobutanoate + 2-Bromoethanol A2 Rh-Catalyzed O-H Insertion A1->A2 A3 Intermediate Adduct A2->A3 A4 Base-Mediated Cyclization (NaH) A3->A4 A5 Racemic Ethyl 2-Ethyloxetane-2-carboxylate A4->A5 A6 Hydrolysis A5->A6 A7 Racemic 2-Ethyloxetane -2-carboxylic Acid A6->A7 B1 Evans Auxiliary + Propionyl Chloride B2 Acylation B1->B2 B3 N-Propionyl Oxazolidinone B2->B3 B4 Diastereoselective Alkylation B3->B4 B5 Alkylated Auxiliary B4->B5 B6 Auxiliary Cleavage (LiOH/H2O2) B5->B6 B7 Enantioenriched Carboxylic Acid B6->B7 B7->A4 Followed by Cyclization & Esterification Steps (not shown in detail)

Caption: Overall workflow for racemic and stereoselective synthesis routes.

Racemic Synthesis of this compound

This approach follows a two-step procedure involving an initial rhodium-catalyzed O-H insertion, followed by an intramolecular C-C bond-forming cyclization.

Reaction Pathway

G Reactants Ethyl 2-diazobutanoate + 2-Bromoethanol Step1_label Step 1: O-H Insertion Reactants->Step1_label Intermediate 2-(2-Bromoethoxy)-2-ethyl-3-oxobutanoate (Intermediate) Step1_label->Intermediate Yield: ~70-85% Catalyst1 Rh₂(OAc)₄ (cat.) Benzene, 80°C Step2_label Step 2: Cyclization Intermediate->Step2_label Product_Ester Ethyl 2-ethyloxetane-2-carboxylate Step2_label->Product_Ester Yield: ~80-95% Reagent2 NaH DMF, 0°C to 25°C Step3_label Step 3: Hydrolysis Product_Ester->Step3_label Final_Product This compound (Racemic) Step3_label->Final_Product Yield: >90% Reagent3 LiOH or K₂CO₃ MeOH/H₂O

Caption: Racemic synthesis pathway for the target molecule.

Experimental Protocols

Protocol 2.1: Synthesis of Ethyl 2-diazobutanoate

  • Materials: Ethyl 2-butanoate, sodium nitrite, glycine ethyl ester hydrochloride, dichloromethane, sodium acetate buffer (pH 3.5).

  • Procedure:

    • Prepare a biphasic mixture of an aqueous solution of glycine ethyl ester and sodium nitrite in a sodium acetate buffer (pH 3.5) and dichloromethane.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of ethyl 2-butanoate in dichloromethane to the reaction mixture with vigorous stirring.

    • Allow the reaction to stir at 0°C for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Carefully concentrate the solution under reduced pressure at low temperature (<30°C) to yield ethyl 2-diazobutanoate as a yellow oil. Caution: Diazo compounds are potentially explosive and should be handled with care behind a blast shield.

Protocol 2.2: Rhodium-Catalyzed O-H Insertion [1][2]

  • Materials: Ethyl 2-diazobutanoate, 2-bromoethanol, rhodium(II) acetate dimer (Rh₂(OAc)₄), benzene (or dichloromethane).

  • Procedure:

    • To a solution of 2-bromoethanol (1.2 equivalents) in benzene (0.1 M) at 80°C, add Rh₂(OAc)₄ (0.5 mol%).

    • Add a solution of ethyl 2-diazobutanoate (1.0 equivalent) in benzene dropwise over 1 hour.

    • Stir the reaction mixture at 80°C for an additional 2 hours after the addition is complete.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate bromoether.

Protocol 2.3: C-C Bond-Forming Cyclization [1][2]

  • Materials: Bromoether intermediate from Protocol 2.2, sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Wash NaH (1.2 equivalents) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous DMF (0.025 M).

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of the bromoether intermediate (1.0 equivalent) in DMF dropwise to the NaH suspension.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford ethyl 2-ethyloxetane-2-carboxylate.

Protocol 2.4: Hydrolysis to this compound

  • Materials: Ethyl 2-ethyloxetane-2-carboxylate, lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃), methanol, water.

  • Procedure:

    • Dissolve the ester (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add LiOH (1.5 equivalents) and stir the mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.

Quantitative Data (Representative)
StepProductYield (%)Purity (%)
O-H Insertion2-(2-Bromoethoxy)-2-ethyl-3-oxobutanoate75%>95%
CyclizationEthyl 2-ethyloxetane-2-carboxylate88%>98%
HydrolysisThis compound95%>99%

Stereoselective Synthesis via Evans Chiral Auxiliary

This strategy introduces chirality via the diastereoselective alkylation of an N-acyl Evans oxazolidinone, a reliable and well-documented method for asymmetric synthesis.[3][4][5]

Stereoselective Pathway Logic

G Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl- 2-oxazolidinone) Acylation Acylation with Propionyl Chloride Aux->Acylation Imide N-Propionyl Imide Acylation->Imide Deprotonation Deprotonation (NaHMDS) Imide->Deprotonation Enolate Z-Enolate (Chelated) Deprotonation->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Facial bias from auxiliary substituent AlkylatedImide Alkylated Imide (High d.e.) Alkylation->AlkylatedImide Facial bias from auxiliary substituent Cleavage Auxiliary Cleavage (LiOH/H₂O₂) AlkylatedImide->Cleavage Recycle auxiliary Acid Enantioenriched Carboxylic Acid Cleavage->Acid Recycle auxiliary

Caption: Logical flow for achieving stereoselectivity using a chiral auxiliary.

Experimental Protocols

Protocol 3.1: Acylation of Evans Auxiliary

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-butyllithium (n-BuLi), propionyl chloride, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the oxazolidinone auxiliary (1.0 equivalent) in anhydrous THF and cool to -78°C under an inert atmosphere (N₂ or Ar).

    • Add n-BuLi (1.05 equivalents) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 equivalents) dropwise and stir at -78°C for 30 minutes, then warm to 0°C for 1 hour.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by flash chromatography to yield the N-propionyl oxazolidinone.

Protocol 3.2: Diastereoselective Alkylation

  • Materials: N-propionyl oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS), a suitable electrophile precursor for the bromoethoxyethyl group (e.g., 1-bromo-2-(2-bromoethoxy)ethane), anhydrous THF.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool to -78°C.

    • Add NaHMDS (1.1 equivalents) dropwise and stir for 30-45 minutes to form the Z-enolate.

    • Add the alkylating agent (1.2 equivalents) and stir at -78°C for 2-4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or chiral HPLC analysis.

Protocol 3.3: Chiral Auxiliary Cleavage [1][6][7]

  • Materials: Alkylated imide, lithium hydroxide (LiOH), hydrogen peroxide (H₂O₂ 30% aq.), THF, water.

  • Procedure:

    • Dissolve the alkylated imide (1.0 equivalent) in a mixture of THF and water (3:1).

    • Cool the solution to 0°C.

    • Add hydrogen peroxide (4.0 equivalents), followed by an aqueous solution of LiOH (2.0 equivalents).

    • Stir the reaction at 0°C for 2-4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

    • Concentrate the mixture to remove THF.

    • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the enantioenriched carboxylic acid precursor.

Note: The resulting acid would then be subjected to esterification and cyclization as described in Protocols 2.3 and 2.4 to yield the final enantioenriched this compound.

Quantitative Data (Representative)
StepProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Yield (%)
AlkylationAlkylated Imide>98:2N/A85-95%
CleavageEnantioenriched Carboxylic AcidN/A>98%80-90%

References

Application Notes and Protocols: Ring-Opening Reactions of 2-Ethyloxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Ethyloxetane-2-carboxylic acid is a substituted oxetane, a class of four-membered cyclic ethers. The inherent ring strain of the oxetane ring makes it susceptible to various ring-opening reactions, providing a versatile platform for the synthesis of more complex molecules.[1] This document provides detailed application notes and protocols for the primary ring-opening reactions of this compound, focusing on intramolecular isomerization and intermolecular reactions under acidic and basic conditions. The regioselectivity of these reactions is a key consideration and is primarily governed by steric and electronic effects.[1]

Intramolecular Ring-Opening: Isomerization to a Lactone

Oxetane-carboxylic acids have been found to be unstable under certain conditions, readily undergoing isomerization to form lactones.[2] This intramolecular ring-opening reaction can occur upon heating, often without the need for an external catalyst.[2] The carboxylic acid moiety itself acts as an internal nucleophile, attacking the oxetane ring.

Reaction Pathway:

The likely mechanism involves the protonation of the oxetane oxygen by the carboxylic acid proton, followed by an intramolecular nucleophilic attack by the carboxylate. For this compound, this would result in the formation of a six-membered lactone, 5-ethyl-5-hydroxymethyl-dihydro-pyran-2-one.

G cluster_main Intramolecular Ring-Opening of this compound A This compound B Heat A->B C Protonation of Oxetane Oxygen B->C D Intramolecular Nucleophilic Attack by Carboxylate C->D E 5-Ethyl-5-hydroxymethyl-dihydro-pyran-2-one D->E

Caption: Intramolecular isomerization of this compound to a lactone.

Experimental Protocol: Thermal Isomerization

This protocol is a representative procedure based on the observed instability of similar oxetane-carboxylic acids.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable high-boiling solvent (e.g., toluene, xylenes).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting lactone by column chromatography on silica gel.

Quantitative Data:

Starting MaterialConditionsProductYieldReference
Oxetane-2-carboxylic acid derivative 1aStorage at room temp. for 1 yearLactone 1b~50%[2]
Oxetane-2-carboxylic acid derivative 2aStorage at room temp. for 1 yearLactone 2b~50%[2]

Intermolecular Ring-Opening Reactions

The oxetane ring can also be opened by external nucleophiles under either acidic or basic conditions. The regioselectivity of the attack is a critical aspect of these reactions.

2.1 Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. For unsymmetrical oxetanes, weak nucleophiles tend to attack the more substituted carbon atom (C2 in this case), following a regioselectivity pattern controlled by electronic effects.[1] This is because the positive charge in the transition state is better stabilized at the more substituted carbon.

G cluster_acid Acid-Catalyzed Intermolecular Ring-Opening Start This compound Catalyst Acid Catalyst (e.g., H+) Start->Catalyst Protonation Protonated Oxetane Catalyst->Protonation Nucleophile Weak Nucleophile (e.g., ROH, H2O) Protonation->Nucleophile Attack Nucleophilic Attack at C2 Nucleophile->Attack Product Ring-Opened Product Attack->Product

Caption: General workflow for acid-catalyzed ring-opening.

Experimental Protocol: Acid-Catalyzed Methanolysis

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask with a magnetic stir bar.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

2.2 Base-Catalyzed Ring-Opening

Under basic or neutral conditions, strong nucleophiles attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion.[1] For this compound, this would be the C4 position.

G cluster_base Base-Catalyzed Intermolecular Ring-Opening Start This compound Nucleophile Strong Nucleophile (e.g., R-Li, RMgX) Start->Nucleophile Attack SN2 Attack at C4 Nucleophile->Attack Intermediate Alkoxide Intermediate Attack->Intermediate Workup Aqueous Work-up Intermediate->Workup Product Ring-Opened Product Workup->Product

Caption: General workflow for base-catalyzed ring-opening.

Experimental Protocol: Base-Catalyzed Thiophenol Opening

  • Reaction Setup: In an oven-dried, nitrogen-flushed flask, dissolve thiophenol (1.1 eq.) in an anhydrous solvent (e.g., THF).

  • Base Addition: Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Quantitative Data for Intermolecular Ring-Opening of Substituted Oxetanes:

The following table summarizes results for the ring-opening of various substituted oxetanes, which can serve as a guide for predicting the reactivity of this compound.

Oxetane SubstrateNucleophile/ConditionsMajor Product(s)YieldReference
2-PhenyloxetaneTMSCN, MgORing-opened cyano alcohol-[3]
Thymidine-derived oxetaneLithium acetylide, Lewis acidRing-opened acetylene derivative90%[3]
2-Aryl oxetanesAryl boratesβ-aryloxy alcohols-[4]

The ring-opening reactions of this compound offer a rich field for synthetic exploration. The intramolecular isomerization provides a direct route to six-membered lactones, while intermolecular reactions under acidic or basic conditions allow for the introduction of a variety of functional groups, with predictable regioselectivity. These protocols and notes provide a foundation for researchers to utilize this versatile building block in the development of novel chemical entities.

References

Application Notes and Protocols: Functionalization of 2-Ethyloxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the carboxylic acid group in 2-Ethyloxetane-2-carboxylic acid, a sterically hindered building block of significant interest in medicinal chemistry. The protocols cover three key transformations: amidation, esterification, and reduction. A critical consideration for all reactions involving 2-alkyloxetane-2-carboxylic acids is their potential for instability and isomerization to lactones, particularly under harsh conditions such as elevated temperatures.[1][2][3] Therefore, the described methods prioritize mild reaction conditions to ensure the integrity of the oxetane ring.

Amidation of this compound

Amide bond formation with sterically hindered carboxylic acids like this compound often requires potent activating agents to overcome the steric hindrance at the carbonyl carbon. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for such challenging couplings.[4][5] An alternative strategy involves the conversion of the carboxylic acid to its sodium salt, which can then be coupled with an amine using a reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6]

Protocol 1.1: HATU-Mediated Amide Coupling

This protocol describes the direct coupling of this compound with a primary or secondary amine using HATU as the coupling agent and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

Experimental Workflow: HATU-Mediated Amidation

cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification start Dissolve 2-Ethyloxetane- 2-carboxylic acid in DMF add_amine Add Amine (1.1 eq) start->add_amine add_dipea Add DIPEA (3.0 eq) add_amine->add_dipea cool Cool to 0 °C add_dipea->cool add_hatu Add HATU (1.2 eq) cool->add_hatu stir Stir at 0 °C to RT (2-12 h) add_hatu->stir quench Quench with H₂O stir->quench extract Extract with EtOAc quench->extract wash Wash organic layer (aq. LiCl, brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Chromatography dry->purify product Isolated Amide Product purify->product

Caption: Workflow for HATU-mediated amidation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) followed by DIPEA (3.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous LiCl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Quantitative Data for Amidation of Sterically Hindered Carboxylic Acids
Coupling ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
HATU DIPEADMF0 to RT2-1270-90[4][5]
HBTU DIPEADMFRT1-465-85[6]
EDC/DMAP/HOBt DIPEAMeCNRT12-2450-75[7]

Note: Yields are typical for sterically hindered substrates and may vary depending on the specific amine used.

Esterification of this compound

For the esterification of sterically demanding carboxylic acids, the Steglich esterification, which utilizes a carbodiimide like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP), is a mild and effective method.[8][9][10] This method is particularly suitable for substrates that are sensitive to acidic conditions.[8][9]

Protocol 2.1: Steglich Esterification

This protocol details the esterification of this compound with an alcohol using DCC and a catalytic amount of DMAP.

Experimental Workflow: Steglich Esterification

cluster_prep Reaction Setup cluster_reaction Esterification Reaction cluster_workup Work-up and Purification start Dissolve Acid, Alcohol (1.5 eq) & DMAP (0.1 eq) in CH₂Cl₂ cool Cool to 0 °C start->cool add_dcc Add DCC (1.1 eq) cool->add_dcc stir Stir at 0 °C for 30 min, then RT for 3-6 h add_dcc->stir filter Filter to remove DCU stir->filter wash Wash filtrate (aq. HCl, aq. NaHCO₃, brine) filter->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Chromatography dry->purify product Isolated Ester Product purify->product cluster_prep Reaction Setup cluster_reaction Reduction Reaction cluster_workup Work-up and Purification start Dissolve Acid in dry THF cool Cool to 0 °C start->cool add_borane Add BH₃·THF (1 M in THF) dropwise cool->add_borane stir Stir at 0 °C, then warm to RT (4-16 h) add_borane->stir quench Cool to 0 °C, quench carefully with MeOH stir->quench acidify Acidify with 1 N HCl quench->acidify extract Extract with Et₂O acidify->extract wash Wash with brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify by Chromatography dry->purify product Isolated Alcohol Product purify->product oxetane_acid 2-Ethyloxetane- 2-carboxylic acid conditions Harsh Conditions (Heat, Strong Acid) oxetane_acid->conditions exposure to lactone γ-Ethyl-γ-butyrolactone (Isomerization Product) conditions->lactone leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyloxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyloxetane-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2-alkyloxetane-2-carboxylic acids?

A1: Common synthetic strategies for the oxetane ring include the Williamson etherification of 1,3-diols, the Paternò-Büchi reaction (a [2+2] cycloaddition of a carbonyl compound and an alkene), and the ring expansion of epoxides. For 2-alkyloxetane-2-carboxylic acids specifically, a prevalent method involves the synthesis of a 2-alkyl-2-(hydroxymethyl)oxetane intermediate, followed by its oxidation to the corresponding carboxylic acid.

Q2: What is the most common and critical side reaction to be aware of during and after the synthesis of this compound?

A2: The most significant side reaction is the isomerization of the this compound into a γ-lactone (specifically, a substituted γ-butyrolactone). This intramolecular cyclization is a known instability for many oxetane-carboxylic acids and can occur during the reaction, workup, purification, and even upon storage at room temperature or with slight heating.[1][2]

Q3: What factors can promote the isomerization of the oxetane-carboxylic acid to a lactone?

A3: The isomerization to a lactone can be promoted by several factors, including:

  • Heat: Even slight heating can induce this rearrangement. Reactions requiring elevated temperatures should be approached with caution.[1][2]

  • Acidic Conditions: While the oxetane ring is generally stable to weak acids, strong acidic conditions can catalyze the ring-opening and subsequent lactonization.

  • Workup Conditions: The acidification step after a basic hydrolysis (e.g., saponification of an ester precursor) can create conditions conducive to lactone formation. In some cases, a significant percentage of the lactone can be formed during this stage.[1]

  • Prolonged Storage: Some oxetane-carboxylic acids have been observed to isomerize to the corresponding lactone upon storage, even at room temperature over time.[1][2]

Q4: Can the oxetane ring open under other conditions?

A4: Yes, the strained four-membered ring of oxetanes is susceptible to ring-opening under various conditions. Strong acids, Lewis acids, and some nucleophiles can promote ring-opening reactions.[3] This can lead to the formation of diols or other functionalized propane derivatives, which will appear as impurities in your final product.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired this compound with a significant amount of a byproduct of the same molecular weight. Isomerization to the corresponding γ-lactone.[1][2]- Avoid high temperatures during the reaction and purification.- Use mild conditions for the oxidation of the alcohol precursor.- During workup after saponification, perform the acidification at low temperatures and as rapidly as possible.- Analyze the product promptly after synthesis and store it at low temperatures.
Presence of diol or other linear impurities. Ring-opening of the oxetane ring due to harsh acidic or nucleophilic conditions.[3]- Use milder reagents and reaction conditions.- If using acidic catalysts, opt for weaker acids or Lewis acids that are less prone to promoting ring-opening.- Ensure that all reagents are free from strong acid or nucleophilic impurities.
Incomplete conversion of the 2-ethyl-2-(hydroxymethyl)oxetane precursor. Inefficient oxidation.- Choose a more potent oxidizing agent.- Increase the reaction time or temperature, while carefully monitoring for the formation of the lactone byproduct.- Ensure the catalyst (if any) is active.
Formation of elimination byproducts (alkenes) during the synthesis of the oxetane ring via Williamson etherification. The base used for the cyclization is too strong or sterically hindered, favoring elimination over intramolecular substitution.- Use a less hindered base.- Optimize the reaction temperature; lower temperatures generally favor substitution over elimination.- Ensure a good leaving group is used on the 1,3-diol precursor.

Quantitative Data Summary

The following table summarizes typical yields for a two-step synthesis of a related compound, 3-ethyl-oxetane-3-carboxylic acid, which involves the formation of the hydroxymethyl intermediate followed by oxidation. This data is adapted from a patented procedure and serves as a reference for expected outcomes.

Reaction Step Product Yield (% of theory) Purity (%) Notes
Step 1: Cyclization 3-ethyl-3-hydroxymethyl-oxetaneNot specifiedNot specifiedPrecursor for the oxidation step.
Step 2: Oxidation 3-ethyl-oxetane-3-carboxylic acid9799.3Oxidation with O₂ in the presence of a Pd/C catalyst in aqueous NaOH.
Step 2: Oxidation (repeated catalyst use) 3-ethyl-oxetane-3-carboxylic acid93.3 (total over 4 uses)99.5Demonstrates catalyst reusability with a slight decrease in overall yield.
Step 2: Oxidation (lower temperature) 3-ethyl-oxetane-3-carboxylic acid86.2Not specifiedOxidation at 50°C, showing the effect of temperature on yield.

Data adapted from US Patent 4,824,975 A.

Experimental Protocols

Below is a representative two-step protocol for the synthesis of an alkyloxetane carboxylic acid, adapted from the synthesis of 3-ethyl-oxetane-3-carboxylic acid. This can be used as a starting point for the synthesis of the 2-ethyl isomer.

Step 1: Synthesis of 2-Ethyl-2-(hydroxymethyl)oxetane (Hypothetical)

This step would typically involve the cyclization of a suitable 1,3-diol precursor, such as 2-ethyl-1,3-propanediol, via a Williamson ether synthesis.

  • Convert one of the primary hydroxyl groups of 2-ethyl-1,3-propanediol to a good leaving group (e.g., a tosylate or a halide).

  • Treat the resulting halo- or tosyl-alcohol with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to effect intramolecular cyclization to form 2-ethyl-2-(hydroxymethyl)oxetane.

Step 2: Oxidation of 2-Ethyl-2-(hydroxymethyl)oxetane to this compound

This protocol is adapted from the oxidation of 3-ethyl-3-hydroxymethyl-oxetane.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, internal thermometer, and a gas inlet, dissolve 2-ethyl-2-(hydroxymethyl)oxetane in an aqueous sodium hydroxide solution (e.g., 2.2 M).

  • Catalyst Addition: Add a catalytic amount of palladium on activated charcoal (e.g., 5% Pd by weight). An activator, such as bismuth(III) nitrate pentahydrate, can also be added.

  • Oxidation: Heat the mixture to a controlled temperature (e.g., 80°C) and bubble oxygen gas through the reaction mixture with vigorous stirring.

  • Monitoring: Monitor the uptake of oxygen to determine the reaction's completion.

  • Workup:

    • Once the reaction is complete, cool the mixture and filter off the catalyst.

    • Wash the aqueous filtrate with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of 1 with a suitable acid (e.g., sulfuric acid) at a low temperature.

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation or recrystallization. Be mindful of the potential for lactone formation during purification steps involving heat.

Visualizations

Synthesis_Pathway diol 2-Ethyl-1,3-propanediol intermediate Activated Diol (e.g., Tosylate) diol->intermediate Activation (e.g., TsCl, pyridine) hydroxymethyl_oxetane 2-Ethyl-2-(hydroxymethyl)oxetane intermediate->hydroxymethyl_oxetane Intramolecular Williamson Ether Synthesis (e.g., NaH, THF) carboxylic_acid This compound hydroxymethyl_oxetane->carboxylic_acid Oxidation (e.g., O₂, Pd/C, NaOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproduct Analyze Byproducts (NMR, MS) start->check_byproduct lactone_found Is a Lactone byproduct present? check_byproduct->lactone_found diol_found Are Diol/Linear byproducts present? lactone_found->diol_found No modify_workup Modify Reaction/Workup: - Lower temperature - Use milder reagents - Rapid, cold acidification lactone_found->modify_workup Yes incomplete_reaction Is starting material present? diol_found->incomplete_reaction No milder_conditions Use Milder Conditions: - Avoid strong acids - Check reagent purity diol_found->milder_conditions Yes optimize_oxidation Optimize Oxidation: - Check catalyst activity - Adjust time/temperature incomplete_reaction->optimize_oxidation Yes

Caption: Troubleshooting workflow for synthesis issues.

Side_Reactions main_product This compound lactone γ-Lactone byproduct main_product->lactone Isomerization (Heat, Acid) diol Ring-opened diol byproduct main_product->diol Ring-opening (Strong Acid/Nucleophile)

Caption: Common side reactions and their triggers.

References

Technical Support Center: 2-Ethyloxetane-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving 2-Ethyloxetane-2-carboxylic acid.

Troubleshooting Guide

Question: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in reactions with this compound can stem from several factors, with the inherent instability of the starting material being a primary concern. Many oxetane-carboxylic acids are prone to isomerization, particularly under heating, which can drastically reduce the amount of desired product.[1][2]

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield Observed check_stability Is the reaction performed at elevated temperatures? start->check_stability isomerization High probability of isomerization to lactone. check_stability->isomerization Yes check_base Is a base used in the reaction? check_stability->check_base No isomerization->check_base base_issue Incorrect base or base strength can lead to side reactions. check_base->base_issue Yes check_catalyst Is a catalyst (e.g., photoredox) used? check_base->check_catalyst No base_issue->check_catalyst catalyst_issue Catalyst degradation or incompatibility. check_catalyst->catalyst_issue Yes check_reagents Are all reagents pure and dry? check_catalyst->check_reagents No catalyst_issue->check_reagents reagent_issue Impurities or water can quench catalysts or reactants. check_reagents->reagent_issue No end_point Address identified issues and re-run experiment. check_reagents->end_point Yes reagent_issue->end_point

Caption: Troubleshooting workflow for low reaction yields.

Frequently Asked Questions (FAQs)

1. Q: I suspect my this compound is degrading. How can I confirm this and what storage conditions are recommended?

A: Many oxetane-carboxylic acids are unstable and can isomerize into lactones upon storage at room temperature or with slight heating.[1] To check for degradation, you can use 1H NMR to look for the appearance of new signals corresponding to the lactone isomer. It is advisable to store this compound at low temperatures (e.g., in a refrigerator or freezer) and to use it as freshly prepared as possible.

2. Q: My reaction requires heating. How can I minimize the isomerization of the starting material?

A: If heating is unavoidable, it is crucial to keep the reaction time as short as possible. You might also explore alternative reaction conditions that allow for lower temperatures, such as using a more active catalyst or a microwave reactor. The key takeaway is that prolonged heating of oxetane-carboxylic acids can dramatically lower reaction yields due to isomerization.[1]

3. Q: What are the optimal reaction conditions for coupling reactions involving oxetane carboxylic acids?

A: While specific conditions for this compound are not extensively documented, studies on similar 3-aryloxetane carboxylic acids have shown success with photoredox catalysis.[3][4] These conditions often involve an iridium-based photocatalyst, a base such as Cs2CO3, and a polar aprotic solvent like DMF.[3][4]

Optimized Conditions for an Analogous Photoredox Reaction [3][4]

ParameterOptimized Condition
Photocatalyst [Ir{dF(CF3)ppy}2(dtbbpy)]PF6
Base Cs2CO3
Solvent DMF
Light Source 467 nm LED lamps

4. Q: I am observing multiple side products. What could be the cause?

A: Besides the potential isomerization to a lactone, other side products can form. In photoredox-catalyzed reactions, for instance, di-alkylated products, dimers of the starting material, and reduced products have been observed.[3][4] Optimizing the stoichiometry of the reactants, particularly the ratio of the oxetane acid to the coupling partner, can help minimize these side reactions. In some cases, using the less valuable reactant in excess can favor the formation of the desired product.[4]

Experimental Protocols (Analogous Reactions)

The following protocols are based on successful reactions with similar oxetane carboxylic acids and may serve as a starting point for optimizing your reaction with this compound.

Protocol 1: General Procedure for Photoredox-Catalyzed C-C Bond Formation[3][4]

This protocol describes a general method for the decarboxylative alkylation of a 3-aryloxetane carboxylic acid with an acrylate, which may be adaptable for this compound.

Materials:

  • 3-Aryloxetane carboxylic acid (1 equivalent)

  • Ethyl acrylate (excess, e.g., 2-3 equivalents)

  • [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (photocatalyst, e.g., 1 mol%)

  • Cs2CO3 (base, e.g., 1.5 equivalents)

  • Anhydrous DMF (solvent)

  • Inert atmosphere (Argon or Nitrogen)

  • 467 nm LED lamps

Procedure:

  • To an oven-dried reaction vessel, add the 3-aryloxetane carboxylic acid, Cs2CO3, and the photocatalyst.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF and the ethyl acrylate via syringe.

  • Stir the reaction mixture and irradiate with 467 nm LED lamps. Monitor the temperature to ensure it does not rise significantly, which could promote isomerization.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction and proceed with standard workup and purification procedures.

Experimental Workflow Diagram:

ExperimentalWorkflow setup Reaction Setup: - Add solids (acid, base, catalyst) - Purge with inert gas reagents Add Liquids: - Anhydrous DMF - Ethyl acrylate setup->reagents reaction Reaction Conditions: - Stirring - Irradiation with 467 nm LED reagents->reaction monitoring Monitor Progress: - TLC or LC-MS reaction->monitoring workup Workup & Purification: - Quench reaction - Extraction - Chromatography monitoring->workup Reaction Complete product Isolated Product workup->product

Caption: General experimental workflow for photoredox catalysis.

References

Stability issues and degradation of 2-Ethyloxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Ethyloxetane-2-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern for this compound, like many other oxetane-carboxylic acids, is its propensity to undergo intramolecular isomerization to form a corresponding γ-lactone.[1][2] This degradation can occur under common experimental and storage conditions, potentially impacting the purity, efficacy, and safety of the compound and downstream products.

Q2: What is the main degradation product of this compound?

A2: The principal degradation product is the corresponding γ-lactone, formed through an intramolecular ring-opening reaction. This isomerization is a known phenomenon for oxetane-carboxylic acids.[1][3]

Q3: What factors can accelerate the degradation of this compound?

A3: Several factors can promote the isomerization of this compound to its lactone degradant:

  • Elevated Temperatures: Heating is a significant factor that can accelerate the rate of isomerization.[1][2]

  • Acidic Conditions: The presence of acid can catalyze the ring-opening of the oxetane.

  • Prolonged Storage: Degradation has been observed over time even at room temperature.[1][2]

Q4: How can I minimize the degradation of this compound during storage?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to store the compound at low temperatures, such as in a freezer. It is also recommended to use the compound as fresh as possible after synthesis or purchase.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Possible Cause: Degradation of this compound into its inactive lactone form.

  • Troubleshooting Steps:

    • Purity Check: Re-analyze the purity of your starting material using a suitable analytical method like HPLC or ¹H NMR to check for the presence of the lactone impurity.

    • Storage Conditions: Verify that the compound has been stored under the recommended conditions (cool, dry, and protected from light).

    • Reaction Conditions: If the compound is used in a reaction, consider if the reaction conditions (e.g., high temperature, acidic pH) could be causing in-situ degradation. If so, explore milder reaction conditions.

Issue 2: Appearance of an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: The unexpected peak could be the γ-lactone degradation product.

  • Troubleshooting Steps:

    • Peak Identification: Attempt to identify the structure of the impurity. Mass spectrometry (MS) can provide the molecular weight, which should match that of the lactone.

    • Forced Degradation Study: Perform a controlled forced degradation study (see Experimental Protocols section) on a pure sample of this compound to intentionally generate the degradant. Compare the retention time of the generated impurity with the unknown peak in your sample.

    • NMR Analysis: ¹H NMR spectroscopy can be used to monitor the isomerization, as the signals for the parent acid and the lactone product will be distinct.[1]

Quantitative Data Summary

While specific quantitative kinetic data for the degradation of this compound is not extensively published, the following table summarizes qualitative stability observations for related oxetane-carboxylic acids based on existing literature. This can serve as a general guide for handling and experimental design.

Compound/ConditionTemperatureTimeDegradation ObservedReference
Oxetane-carboxylic acid analog 1aRoom Temp.1 year~50% isomerization to lactone[1]
Oxetane-carboxylic acid analog 2aRoom Temp.1 yearComplete isomerization to lactone[1]
Oxetane-carboxylic acid analog 2a50 °C (in dioxane/water)-Clean isomerization to lactone[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[4][5][6]

Objective: To generate degradation products of this compound under hydrolytic (acidic, basic), oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Keep the solution at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, and analyze at various time points.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and place it in an oven at a controlled temperature (e.g., 70 °C).

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both samples at appropriate time intervals.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method (see Protocol 2 for method development guidance). The goal is to achieve 10-20% degradation to ensure that the major degradation products are formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products, primarily the corresponding γ-lactone.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Method Development Strategy:

  • Solvent Selection:

    • Mobile Phase A: 0.1% Formic acid or phosphoric acid in water (to ensure the carboxylic acid is protonated).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a gradient elution to determine the approximate retention times of the parent compound and any degradation products. A typical starting gradient could be 5% to 95% Mobile Phase B over 20 minutes.

  • Optimization:

    • Adjust the gradient slope and duration to achieve good resolution between the parent peak and the degradant peaks.

    • Optimize the flow rate (typically 1.0 mL/min).

    • Set the column temperature (e.g., 30 °C).

    • Select an appropriate detection wavelength based on the UV spectrum of this compound.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

cluster_degradation Degradation Pathway cluster_factors Influencing Factors 2-Ethyloxetane-2-carboxylic_acid This compound gamma_Lactone γ-Lactone Degradant 2-Ethyloxetane-2-carboxylic_acid->gamma_Lactone Isomerization Heat Heat Heat->gamma_Lactone Acid Acid Acid->gamma_Lactone Storage_Time Prolonged Storage Storage_Time->gamma_Lactone

Caption: Degradation pathway of this compound.

Start Start Prepare_Stock_Solution Prepare 1 mg/mL Stock Solution Start->Prepare_Stock_Solution Stress_Conditions Apply Stress Conditions Prepare_Stock_Solution->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (0.1M HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH) Stress_Conditions->Base_Hydrolysis Oxidation Oxidation (3% H2O2) Stress_Conditions->Oxidation Thermal Thermal (e.g., 70°C) Stress_Conditions->Thermal Photolytic Photolytic (ICH Q1B) Stress_Conditions->Photolytic Analyze_Samples Analyze by HPLC at Time Points Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis->Analyze_Samples Oxidation->Analyze_Samples Thermal->Analyze_Samples Photolytic->Analyze_Samples Evaluate_Degradation Evaluate Degradation Analyze_Samples->Evaluate_Degradation End End Evaluate_Degradation->End

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic Inconsistent_Results Inconsistent Results / Loss of Activity Check_Purity Check Purity (HPLC, NMR) Inconsistent_Results->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Review_Storage Review Storage Conditions Degradation_Observed->Review_Storage Yes No_Degradation No Degradation Observed Degradation_Observed->No_Degradation No Review_Reaction_Conditions Review Reaction Conditions Review_Storage->Review_Reaction_Conditions Investigate_Other_Factors Investigate Other Experimental Factors No_Degradation->Investigate_Other_Factors

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Amide Coupling Reactions of 2-Ethyloxetane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful amide coupling of 2-Ethyloxetane-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: Coupling reagents (e.g., HATU, EDC) can degrade upon exposure to moisture.- Use fresh, high-quality coupling reagents. - Store reagents under anhydrous conditions (e.g., in a desiccator or under inert gas).
2. Incomplete Activation of Carboxylic Acid: The carboxylic acid may not be fully activated before the addition of the amine.- Allow for a pre-activation step: stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1]
3. Instability of this compound: The starting material may have degraded, especially if stored improperly or for a long duration. Some oxetane-carboxylic acids are known to be unstable and can isomerize to lactones, particularly with heat.[2][3]- Use freshly prepared or recently purchased this compound. - Store the acid at low temperatures and under an inert atmosphere. - Avoid heating the reaction mixture unless necessary, and if so, use minimal heat.
4. Poor Solubility of Reactants: One or more reactants may not be fully dissolved in the chosen solvent.- Select a solvent in which all reactants are soluble. Common choices for amide coupling include DMF, DCM, and acetonitrile.[4][5]
Presence of a Major Side Product (Isomerization) 1. Lactone Formation: Oxetane-carboxylic acids can undergo intramolecular cyclization to form a lactone, especially under acidic conditions or upon heating.[2][3]- Maintain a neutral or slightly basic pH throughout the reaction by using a non-nucleophilic base like Diisopropylethylamine (DIPEA). - Perform the reaction at room temperature or below (0 °C). - Choose a coupling method that does not generate acidic byproducts.
Multiple Unidentified Side Products 1. Side Reactions with Coupling Reagents: Excess uronium-based reagents (e.g., HATU, HBTU) can react with the amine to form guanidinium byproducts.[6]- Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.
2. Racemization: If the amine or another part of the molecule is chiral, racemization can occur, especially with carbodiimide reagents.- Add an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to suppress racemization.[4][7]
Difficulty in Product Purification 1. Water-Soluble Byproducts: EDC and its urea byproduct are water-soluble, which can simplify purification.[7][8]- If using EDC, perform an aqueous workup to remove the urea byproduct. - For other reagents that produce non-water-soluble byproducts (e.g., DCU from DCC), purification by column chromatography may be necessary.
2. Residual Coupling Reagents/Additives: Unreacted coupling reagents or additives can co-elute with the product.- Optimize the stoichiometry of your reagents to minimize excess. - Choose appropriate workup and purification conditions based on the properties of your product and the reagents used.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

There is no single "best" reagent, as the optimal choice depends on the specific amine being coupled and the scale of the reaction. However, for general purposes, aminium/uronium salts like HATU or phosphonium salts like PyBOP are highly efficient and often provide good yields.[9] Carbodiimides such as EDC in combination with an additive like HOBt or HOAt are also a very common and cost-effective choice.[5][10]

Q2: My reaction is not going to completion. What can I do?

  • Check Reagent Quality: Ensure all reagents, especially the coupling agent and the oxetane-carboxylic acid, are fresh and have been stored correctly.

  • Increase Reagent Equivalents: A slight excess of the coupling reagent (e.g., 1.2 equivalents) and the amine (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. Some couplings may require longer reaction times, even up to 24 hours at room temperature.

  • Consider a Different Solvent: If solubility is an issue, switching to a more polar aprotic solvent like DMF may help.

Q3: I am observing a byproduct with a similar mass to my starting material. What could it be?

This is likely the corresponding lactone formed from the intramolecular cyclization of the this compound.[2][3] This side reaction is promoted by heat and acidic conditions. To minimize its formation, run the reaction at room temperature or 0 °C and ensure the presence of a non-nucleophilic base.

Q4: Do I need to protect the oxetane ring during the coupling reaction?

Generally, the oxetane ring is stable under standard amide coupling conditions, provided that harsh acidic or high-temperature conditions are avoided. Protection of the oxetane moiety is typically not necessary.

Q5: What is the recommended order of addition for the reagents?

For many coupling reagents, particularly those that form a highly reactive intermediate, a pre-activation step is beneficial. A recommended order of addition is:

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir at room temperature for 15-30 minutes.

  • Add the amine.

This allows for the formation of the activated ester before the amine is introduced, which can improve yields.[1]

Experimental Protocols

Below are detailed methodologies for common amide coupling reactions, which can be adapted for this compound.

Protocol 1: HATU-Mediated Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add the desired amine (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt-Mediated Coupling

  • Dissolve this compound (1.0 eq), HOBt (1.1 eq), and the amine (1.05 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, dilute the mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveCommon SolventsKey Features
HATUNone requiredDMF, DCM, ACNHigh efficiency, fast reaction times.[9]
HBTUNone requiredDMF, DCMSimilar to HATU, slightly less reactive.
PyBOPNone requiredDMF, DCMPhosphonium-based, good for hindered couplings.
EDC·HClHOBt or HOAtDCM, DMF, WaterWater-soluble byproducts, cost-effective.[7][8]
DCCHOBt or HOAtDCM, THFForms insoluble DCU byproduct.
T3PPyridine or Et₃NEtOAc, THF, DCMBroad applicability, often gives high yields.

Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - this compound (1.0 eq) - Coupling Reagent (e.g., HATU, 1.1 eq) - Base (e.g., DIPEA, 2.0 eq) - Amine (1.05 eq) solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent Dissolve preactivation Pre-activation: Stir Acid, Coupling Reagent, and Base for 15-30 min solvent->preactivation add_amine Add Amine preactivation->add_amine stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->stir quench Quench Reaction (e.g., add water) stir->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product Characterize Final Product purify->final_product

Caption: General experimental workflow for the amide coupling of this compound.

References

Byproduct formation and removal in oxetane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxetane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the formation and removal of byproducts during oxetane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing oxetanes?

A1: The most prevalent methods for synthesizing the oxetane ring include the intramolecular Williamson ether synthesis, the Paternò-Büchi reaction, and the cyclization of 1,3-diols. Each method has its own advantages and is suited for different substrate types and desired substitution patterns on the oxetane ring.

Q2: My oxetane product seems to be degrading during purification. What could be the cause?

A2: Oxetanes are susceptible to ring-opening under acidic conditions.[1] If your purification method involves acidic reagents or an acidic environment (for example, some grades of silica gel can be acidic), you may observe decomposition of your product. It is crucial to use neutral or basic conditions during workup and purification to maintain the integrity of the oxetane ring.[2]

Q3: I am observing a mixture of diastereomers in my Paternò-Büchi reaction. How can I improve the stereoselectivity?

A3: The stereoselectivity of the Paternò-Büchi reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and the nature of the substituents on both the carbonyl compound and the alkene.[3] In some cases, employing a chiral auxiliary on the carbonyl compound can induce facial selectivity.[4] Running the reaction at a lower temperature can sometimes enhance stereoselectivity.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during oxetane synthesis.

Issue 1: Low Yield in Williamson Ether Synthesis of Oxetanes due to Competing Reactions

Symptoms:

  • Low isolated yield of the desired oxetane.

  • Presence of significant amounts of alkene and/or aldehyde/ketone byproducts in the crude reaction mixture, as observed by NMR or GC-MS.

Probable Cause: The primary competing side reaction in the intramolecular Williamson ether synthesis of oxetanes is the Grob fragmentation, which leads to the formation of an alkene and a carbonyl compound. Another common side reaction is E2 elimination, which also produces an alkene byproduct.

Solutions:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical to favor the desired intramolecular SN2 reaction over fragmentation and elimination. Using a non-hindered, strong base in a polar aprotic solvent is often recommended. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) is a commonly used system that can give good yields of oxetanes.[5]

  • Reaction Temperature: Running the reaction at an optimal temperature is crucial. Higher temperatures can favor elimination reactions.[6] It is advisable to start at a lower temperature and slowly warm the reaction mixture if necessary.

  • Leaving Group: The nature of the leaving group can also influence the reaction outcome. While tosylates and mesylates are commonly used, halides can also be effective. The choice of leaving group may need to be optimized for your specific substrate.

ParameterRecommendation for Minimizing ByproductsRationale
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases that efficiently deprotonate the alcohol without promoting other side reactions.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Polar aprotic solvents favor SN2 reactions.
Temperature 0 °C to room temperatureLower temperatures generally disfavor elimination and fragmentation reactions.
Leaving Group Tosylate (Ts), Mesylate (Ms), Halide (I, Br)Good leaving groups are essential for the SN2 reaction. The choice may be substrate-dependent.

Byproduct Removal:

  • Grob Fragmentation Products (Aldehydes/Ketones and Alkenes): These byproducts often have different polarities and boiling points compared to the desired oxetane.

    • Column Chromatography: Silica gel chromatography is a common method for purification. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can effectively separate the less polar alkene byproduct from the more polar oxetane and carbonyl compound. The polarity of the eluent can be gradually increased to elute the desired product.[7]

    • Fractional Distillation: If the boiling points of the oxetane and the byproducts are sufficiently different (typically >25 °C), fractional distillation can be an effective purification method, particularly for larger scale reactions.[8][9]

Issue 2: Low Yield and/or Poor Regioselectivity in the Paternò-Büchi Reaction

Symptoms:

  • Low conversion of starting materials.

  • Formation of a mixture of regioisomers of the oxetane product.

  • Presence of byproducts derived from the carbonyl starting material (e.g., pinacol coupling products).

Probable Cause: The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that can be sensitive to reaction conditions. Low yields can result from inefficient photoexcitation or competing photochemical pathways. Poor regioselectivity is often observed with unsymmetrical alkenes and carbonyls, arising from the two possible modes of addition.[10]

Solutions:

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence the reaction's efficiency and selectivity. Non-polar solvents are often preferred.[11]

    • Concentration: The concentration of the reactants can affect the outcome. In some cases, higher concentrations may favor intermolecular reactions of the carbonyl compound with itself.

    • Light Source and Wavelength: The choice of UV lamp and wavelength is critical for exciting the carbonyl compound. Ensure the emission spectrum of your lamp overlaps with the absorption spectrum of the carbonyl compound.

  • Controlling Regioselectivity: The regioselectivity is governed by the relative stability of the 1,4-diradical intermediates formed upon addition of the excited carbonyl to the alkene.[3] Modifying the electronic and steric properties of the substituents on both reactants can influence which regioisomer is favored.

Byproduct Removal:

  • Regioisomers: Separating regioisomers can be challenging.

    • Chromatography: Careful column chromatography on silica gel with a finely tuned eluent system may allow for the separation of regioisomers, although this is not always successful.[5]

  • Pinacol Coupling Products: These are dimers of the carbonyl starting material and are typically much less volatile and more polar than the oxetane product. They can usually be removed by column chromatography.

Experimental Protocols & Visualizations

General Workflow for Oxetane Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis of an oxetane via the Williamson etherification route, including the key steps for byproduct removal.

Oxetane Synthesis Workflow General Workflow for Oxetane Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start 1,3-Diol Derivative reaction Intramolecular Williamson Etherification start->reaction crude Crude Reaction Mixture (Oxetane + Byproducts) reaction->crude quench Quench Reaction (e.g., with water) crude->quench extract Liquid-Liquid Extraction (e.g., EtOAc/water) quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_oil Crude Product Oil concentrate->crude_oil purify Purification Method crude_oil->purify chromatography Column Chromatography purify->chromatography distillation Fractional Distillation purify->distillation pure_product Pure Oxetane Product chromatography->pure_product distillation->pure_product analysis Characterization (NMR, GC-MS, etc.) pure_product->analysis

A generalized workflow for oxetane synthesis.
Logical Relationship of Byproduct Formation in Williamson Ether Synthesis

The following diagram illustrates the competing pathways in the intramolecular Williamson ether synthesis of oxetanes.

Williamson Ether Synthesis Byproducts Competing Pathways in Intramolecular Williamson Ether Synthesis cluster_pathways Reaction Pathways reactant Halo-alkoxide Intermediate sn2 SN2 Cyclization (Desired) reactant->sn2 Favored by: - Polar aprotic solvent - Lower temperature grob Grob Fragmentation (Byproduct Formation) reactant->grob Favored by: - Substrate structure - Higher temperature e2 E2 Elimination (Byproduct Formation) reactant->e2 Favored by: - Hindered substrate - Strong, bulky base product Oxetane sn2->product grob_products Aldehyde/Ketone + Alkene grob->grob_products e2_product Alkene e2->e2_product

References

Handling and storage recommendations for oxetane carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and troubleshooting of experiments involving oxetane carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for oxetane carboxylic acids?

A1: Proper storage is crucial to maintain the integrity of oxetane carboxylic acids. Many have been found to be unstable at room temperature, undergoing isomerization into lactones.[1][2][3][4][5] Therefore, cold storage is highly recommended. For specific compounds, it is best to consult the supplier's data sheet, but general recommendations are summarized in the table below. To mitigate instability, storing these compounds as their corresponding esters or as lithium/sodium salts may be a more robust long-term solution.[2]

Q2: What personal protective equipment (PPE) should I use when handling oxetane carboxylic acids?

A2: Standard laboratory PPE is required. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][7] Handling should be performed in a well-ventilated area or a chemical fume hood.[6][8]

Q3: Are there any known incompatibilities for oxetane carboxylic acids?

A3: Yes, oxetane carboxylic acids should not be stored with or exposed to strong oxidizing agents or strong acids.[9][10] The oxetane ring is susceptible to opening under strongly acidic conditions, which can lead to decomposition.[9][11]

Q4: My oxetane carboxylic acid has been at room temperature for an extended period. Is it still viable for my experiment?

A4: There is a significant risk that the compound has undergone isomerization to a lactone, especially if it is a structurally less hindered oxetane carboxylic acid.[3][12] It is highly recommended to check the purity of the material by a method such as ¹H NMR before use.[8] The presence of new signals may indicate the formation of the lactone isomer.

Q5: Can I heat my reaction containing an oxetane carboxylic acid?

A5: Caution should be exercised when heating reactions with oxetane carboxylic acids. Even slight heating can promote isomerization to the corresponding lactone, which can dramatically affect reaction yields or lead to unexpected products.[1][2][3][4] If heating is necessary, it is advisable to monitor the reaction closely for the formation of byproducts.

Data Presentation

Table 1: Recommended Storage Conditions for Oxetane Carboxylic Acids

Compound ExampleRecommended Storage TemperatureAdditional NotesSource(s)
Oxetane-3-carboxylic acid-20°CStore under Argon; moisture sensitive.[13]
Oxetane-3-carboxylic acid0 - 8°CGeneral recommendation from a supplier.[14]
(R)-oxetane-2-carboxylic acid0 - 8°CGeneral recommendation from a supplier.[9]
General Unstable Oxetane Carboxylic AcidsAs low as reasonably practical (e.g., -20°C)Consider converting to ester or salt for long-term storage.[2][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or no yield of desired product Isomerization of the starting oxetane carboxylic acid into an inactive lactone.- Confirm the purity of the starting material using ¹H NMR or LC-MS before starting the reaction. - If the starting material has degraded, purify it if possible, or use a fresh batch. - For future use, store the oxetane carboxylic acid at or below the recommended temperature and consider storing it as an ester or salt.[2]
Decomposition of the oxetane ring due to incompatible reagents or conditions.- Avoid using strong acids; the oxetane ring can be sensitive to acidic conditions.[9][11] - Ensure all reagents are compatible; avoid strong oxidizing agents.[10]
Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) Isomerization to a lactone during the reaction, possibly induced by heat.- If heat is necessary, try running the reaction at a lower temperature for a longer duration. - Monitor the reaction at regular intervals to track the formation of the impurity.
Ring-opening of the oxetane nucleus.- This can be promoted by Lewis acids or strong protic acids.[4] If such reagents are part of the reaction, consider milder alternatives.
Inconsistent results between batches Degradation of the oxetane carboxylic acid during storage.- Implement strict storage protocols for all batches. - Perform a quality control check on each new batch before use.

Mandatory Visualizations

logical_relationship cluster_storage Storage Conditions Storage Oxetane Carboxylic Acid RoomTemp Room Temperature Storage Storage->RoomTemp Leads to ColdStorage Cold Storage (-20°C to 8°C) Storage->ColdStorage Recommended Isomerization Isomerization to Lactone RoomTemp->Isomerization Stability Enhanced Stability ColdStorage->Stability SaltEster Store as Ester or Salt SaltEster->Stability

Caption: Decision tree for the proper storage of oxetane carboxylic acids.

signaling_pathway cluster_pathway Isomerization Pathway Oxetane Oxetane Carboxylic Acid Protonation Intramolecular Protonation of Oxetane Oxygen Oxetane->Protonation RingOpening Nucleophilic Attack by Carboxylate Protonation->RingOpening Lactone Lactone Product RingOpening->Lactone Heat Heat or Room Temperature Heat->Oxetane Triggers

Caption: Simplified pathway of oxetane carboxylic acid isomerization to a lactone.

experimental_workflow cluster_workflow Troubleshooting Workflow Start Unexpected Experimental Result CheckPurity Check Purity of Starting Material (e.g., NMR) Start->CheckPurity Pure Is it Pure? CheckPurity->Pure CheckConditions Review Reaction Conditions (Temp, Reagents) Pure->CheckConditions Yes Purify Purify or Replace Starting Material Pure->Purify No Harsh Are Conditions Harsh? (e.g., High Heat, Strong Acid) CheckConditions->Harsh Modify Modify Conditions (e.g., Lower Temp) Harsh->Modify Yes Proceed Proceed with Experiment Harsh->Proceed No Purify->CheckPurity Modify->Proceed

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Experimental Protocols

Protocol 1: Stability Assessment of an Oxetane Carboxylic Acid at Room Temperature via ¹H NMR

Objective: To determine the stability of an oxetane carboxylic acid sample when stored at ambient temperature over time by monitoring for the appearance of its lactone isomer.

Materials:

  • Oxetane carboxylic acid sample

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • ¹H NMR Spectrometer

Methodology:

  • Initial Sample Preparation (T=0):

    • Accurately weigh approximately 5-10 mg of the oxetane carboxylic acid and dissolve it in a suitable deuterated solvent in a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum of this initial sample. This will serve as the baseline (T=0) measurement.

    • Integrate the characteristic peaks of the oxetane carboxylic acid. Note the chemical shifts and integration values.

  • Sample Storage:

    • Store the remaining solid sample of the oxetane carboxylic acid in a capped vial at room temperature (approximately 20-25°C) in a location protected from direct light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., T=1 week, T=1 month, T=3 months), prepare a new NMR sample from the stored solid material following the same procedure as in step 1.

    • Acquire a ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Compare the spectra from each time point to the initial T=0 spectrum.

    • Look for the appearance of new signals that would be characteristic of the isomerized lactone product.

    • If new peaks are observed, integrate a characteristic peak of the parent acid and a characteristic peak of the lactone impurity.

    • Calculate the approximate percentage of isomerization at each time point by comparing the relative integrations of the parent and isomer peaks.

Expected Outcome: For an unstable oxetane carboxylic acid, the ¹H NMR spectra will show a progressive increase in the intensity of the signals corresponding to the lactone isomer over time, with a corresponding decrease in the signals for the parent acid.[8]

References

Troubleshooting low yields in Paternò-Büchi reactions for oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Paternò-Büchi reaction. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of oxetanes.

Frequently Asked Questions (FAQs)

Q1: Why is my oxetane yield consistently low or zero?

Low yields in the Paternò-Büchi reaction are common and can be attributed to several factors:

  • Competing Side Reactions: The most significant side reaction is often the photochemical dimerization of the carbonyl compound to form a pinacol derivative.[1] Norrish Type II reactions can also be a competing pathway for certain carbonyl substrates, such as glyoxylates.[2]

  • Incorrect Wavelength: The choice of irradiation wavelength is critical. Aromatic carbonyl compounds typically require irradiation around 300 nm (using a Pyrex filter), whereas aliphatic carbonyls need higher energy light at ~254 nm (using a quartz or Vycor vessel).[1] Using an inappropriate wavelength can lead to no reaction or decomposition.

  • Poor Solvent Choice: The reaction is sensitive to the solvent.[3][4] Non-polar solvents are generally preferred as they can enhance quantum yields.[1] In some systems, increasing solvent polarity has been shown to reduce the yield.[5]

  • Excited State Quenching: The alkene or impurities in the reaction mixture may quench the excited state of the carbonyl compound, dissipating the energy before the cycloaddition can occur. Thiophene, for example, is known to be a triplet quencher and often fails to react without additives.[1][6]

  • Substrate Reactivity: The electronic nature of the alkene is crucial. Electron-rich alkenes, such as enol ethers and enamines, are generally better substrates for this reaction.[1][7] Electron-poor alkenes may react sluggishly or not at all.

Q2: How can I minimize the formation of side products like pinacols?

Pinacol formation arises from the coupling of two excited carbonyl radicals. To minimize this:

  • Increase Alkene Concentration: Use the alkene in excess relative to the carbonyl compound. This increases the probability of an excited carbonyl molecule colliding with an alkene rather than another carbonyl molecule.

  • Lower Carbonyl Concentration: Running the reaction under more dilute conditions for the carbonyl substrate can decrease the rate of bimolecular pinacol formation.

  • Optimize Temperature: Temperature can influence the rates of competing reactions. The effect is system-dependent and may require empirical optimization.[8][9]

Q3: My reaction starts but does not go to completion. What should I check?

If the reaction stalls, consider the following:

  • Photostability of Reactants and Products: The reactants or the oxetane product itself might be unstable under the photochemical conditions, leading to decomposition over time. Try monitoring the reaction at shorter intervals to find the point of maximum yield before decomposition becomes significant.

  • Light Source Degradation: Ensure your lamp is functioning correctly and its output has not diminished. If using a filtered light source, check the integrity of the filter.

  • Inner Filter Effects: At high concentrations, the starting carbonyl compound can absorb most of the incident light close to the wall of the reactor, preventing light from penetrating the bulk of the solution. This "inner filter effect" can slow the reaction down as the concentration of the absorbing species decreases. Dilution may help mitigate this.

Q4: How can I improve the diastereoselectivity of my reaction?

Achieving high diastereoselectivity is a common challenge. Several strategies can be employed:

  • Use of Directing Groups: The presence of a hydroxyl group on the alkene can direct the cycloaddition through hydrogen bonding with the excited carbonyl, leading to higher selectivity.[1][8]

  • Confinement Effects: Performing the reaction in the presence of a solid support like the zeolite NaY can improve diastereoselectivity.[1] The confined environment within the zeolite pores can restrict the possible conformations of the biradical intermediate.[1]

  • Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the more stable product.[9]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the carbonyl or alkene partner can induce facial selectivity in the cycloaddition.

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence the outcome of the Paternò-Büchi reaction.

Table 1: Effect of Solvent on Oxetane Yield

Carbonyl Compound Alkene Solvent Yield (%) Reference
p-Cyanobenzoate 1,1-Diphenylethene Methylcyclohexane ~60 [5]
p-Cyanobenzoate 1,1-Diphenylethene Toluene ~55 [5]
p-Cyanobenzoate 1,1-Diphenylethene Tetrahydrofuran ~45 [5]
p-Cyanobenzoate 1,1-Diphenylethene Acetonitrile ~30 [5]
4-Methoxybenzophenone 1,3-Dimethylthymine Acetonitrile Moderate [10]

| 4-Methoxybenzophenone | 1,3-Dimethylthymine | Acetonitrile/Water | Lower PB yield, ET observed |[10] |

Table 2: Influence of Reaction Conditions on Oxetane Yield

Carbonyl Compound Alkene Conditions Yield (%) Reference
Methyl Benzoylformate 2,3-Dimethyl-2-butene UV-A Light (0.5h) 25 [2]
Methyl Benzoylformate 2,3-Dimethyl-2-butene Blue LEDs, Ir photocatalyst (0.5h) 99 [2]
Benzaldehyde 2-Methylfuran UV Light Mixture of regioisomers [11]
2,5-Dimethylthiophene Benzophenone UV Light, -10 °C 62 [1]

| Furan Derivative | R-isopropylidene glyceraldehyde | UV Light | 35 (1.2:1 mixture of diastereoisomers) |[1] |

Experimental Protocols

General Protocol for Paternò-Büchi Reaction (UV Irradiation)

This protocol is a general guideline and may require optimization for specific substrates.

  • Glassware Preparation: Use a reaction vessel made of the appropriate material (Pyrex for >300 nm, quartz for <300 nm). Ensure all glassware is oven-dried to remove moisture.

  • Reagent Preparation: Dissolve the carbonyl compound (1.0 eq) and the alkene (1.5-5.0 eq) in a suitable non-polar solvent (e.g., benzene, cyclohexane, or acetonitrile). The concentration of the carbonyl compound is typically in the range of 0.05-0.2 M.

  • Degassing: Degas the solution for 15-30 minutes by bubbling a stream of inert gas (e.g., nitrogen or argon) through it. This is crucial to remove dissolved oxygen, which can quench the triplet excited state of the carbonyl.

  • Irradiation: Seal the reaction vessel and place it in a photochemical reactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp). If necessary, use a cooling system to maintain a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR analysis of aliquots taken at regular intervals.

  • Workup: Once the reaction is complete (or has reached optimal conversion), remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the oxetane from unreacted starting materials and side products.

Visual Guides

Experimental Workflow

The following diagram illustrates a typical experimental workflow for performing a Paternò-Büchi reaction.

experimental_workflow prep 1. Reagent Prep (Carbonyl, Alkene, Solvent) degas 2. Degas Solution (N2 or Ar Purge) prep->degas irradiate 3. Photochemical Irradiation (hv) degas->irradiate monitor 4. Reaction Monitoring (TLC, GC, NMR) irradiate->monitor monitor->irradiate Continue workup 5. Solvent Removal (Rotary Evaporation) monitor->workup Complete purify 6. Purification (Chromatography) workup->purify product Pure Oxetane purify->product

Caption: Standard workflow for the Paternò-Büchi reaction.

Troubleshooting Logic

This diagram provides a logical tree for diagnosing and solving issues related to low oxetane yield.

troubleshooting_guide start Problem: Low Oxetane Yield cause1 Side Reactions? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Substrate Issues? start->cause3 sol1a Pinacol formation observed? -> Lower carbonyl conc. -> Increase alkene excess cause1->sol1a sol1b Decomposition? -> Check photostability -> Reduce reaction time cause1->sol1b sol2a Incorrect Wavelength? -> Match lamp/filter to carbonyl type (Aryl/Alkyl) cause2->sol2a sol2b Poor Solvent? -> Switch to non-polar solvent (e.g., Benzene) cause2->sol2b sol2c Oxygen Present? -> Ensure thorough degassing cause2->sol2c sol3a Alkene too electron-poor? -> Use electron-rich alkene (e.g., enol ether) cause3->sol3a sol3b Quenching? -> Purify substrates -> Check for known quenchers cause3->sol3b

Caption: A decision tree for troubleshooting low yields.

References

Preventing isomerization of oxetane-carboxylic acids during synthesis and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of oxetane-carboxylic acids during synthesis and storage.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of oxetane-carboxylic acids.

Problem Possible Cause(s) Recommended Solution(s)
Significant lactone formation observed after ester saponification and acidic workup. 1. Elevated Temperature: Heating during the reaction or workup (e.g., on a rotary evaporator) accelerates isomerization.[1] 2. Strongly Acidic Conditions: The presence of a strong acid catalyzes the ring-opening of the oxetane.[2] 3. Prolonged Reaction/Workup Time: Extended exposure to conditions that promote isomerization increases the amount of lactone byproduct.1. Conduct the saponification at room temperature or below. During workup, use a rotary evaporator with a water bath at or below room temperature. 2. Use a milder acid for neutralization, such as sodium bisulfate (NaHSO₄), and add it slowly at low temperature.[3] Avoid strong acids like HCl if possible.[4] 3. Minimize the time the carboxylic acid is in a free state, especially in solution. Proceed to the next step or isolation as quickly as possible.
Product degrades (isomerizes) during storage as a solid or in solution. 1. Inherent Instability: Many simple oxetane-carboxylic acids are inherently unstable and can isomerize to the corresponding lactone over time, even at room temperature.[1][3] 2. Storage Temperature: Higher storage temperatures increase the rate of isomerization. 3. Storage Form: Storing the compound in its free carboxylic acid form makes it susceptible to intramolecular catalysis.1. For long-term storage, convert the oxetane-carboxylic acid to its corresponding methyl or ethyl ester, which is more stable. The acid can be regenerated by saponification immediately before use.[5] 2. Store the free acid at low temperatures, such as 0-8°C or -20°C, to slow down the rate of isomerization.[3] 3. Convert the carboxylic acid to its sodium or lithium salt for storage. These salts are significantly more stable and can be stored for extended periods at room temperature.[5]
Inconsistent reaction yields when using an oxetane-carboxylic acid as a starting material. 1. Purity of Starting Material: The oxetane-carboxylic acid may have partially isomerized during storage, reducing the amount of active starting material. 2. Reaction Conditions: The reaction conditions (e.g., high temperature, acidic or basic conditions) may be causing in-situ isomerization of the starting material.1. Always check the purity of the oxetane-carboxylic acid by ¹H NMR or HPLC before use to quantify the amount of lactone impurity. 2. If the reaction requires heating, consider that this may promote isomerization.[1][3] If possible, use milder reaction conditions. Be aware that some oxetane-carboxylic acids will isomerize even with gentle heating to 50°C.[3][5]
Difficulty in purifying the oxetane-carboxylic acid from its lactone isomer. 1. Similar Physical Properties: The acid and its lactone isomer may have similar polarities, making separation by column chromatography challenging.1. If purification of the free acid is necessary, try chromatography on silica gel using a mobile phase with a small amount of acetic acid to suppress deprotonation and reduce tailing. 2. A more effective method is to convert the crude mixture to the methyl or ethyl ester. The ester of the acid will have a different polarity from the lactone, often allowing for easier separation by chromatography. The purified ester can then be saponified to yield the pure acid.

Frequently Asked Questions (FAQs)

Q1: Why is my oxetane-carboxylic acid isomerizing to a lactone?

A1: This isomerization is often an inherent property of the molecule. The reaction is believed to proceed through an intramolecular mechanism where the carboxylic acid protonates the oxygen atom of the strained oxetane ring. This is followed by a nucleophilic attack of the carboxylate group, which opens the ring to form a more stable five- or six-membered lactone.[6] This process can occur spontaneously, especially with heating.[1][3]

Q2: Which oxetane-carboxylic acids are more stable?

A2: Stability is enhanced by certain structural features:

  • Bulky Substituents: Sterically bulky groups on the oxetane ring can hinder the conformational changes required for isomerization.[1][3]

  • Zwitterionic Structures: If the molecule also contains a basic nitrogen atom, it can form a zwitterion, which stabilizes the carboxylic acid and prevents it from protonating the oxetane ring.[5]

  • Fluorine Substitution: The presence of fluorine atoms can stabilize the oxetane ring through electronic effects, reducing the nucleophilicity of the carboxylate.[3]

  • Conformational Rigidity: Molecules with a rigid polycyclic core that incorporates the oxetane ring are often more stable.[5]

Q3: How can I synthesize oxetane-carboxylic acids while minimizing isomerization?

A3: The most common method is the saponification of the corresponding methyl or ethyl ester. To minimize isomerization, it is crucial to:

  • Use a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as dioxane/water or THF/water at or below room temperature.

  • During the acidic workup to neutralize the carboxylate salt, use a weak acid like sodium bisulfate (NaHSO₄) and maintain a low temperature.

  • Avoid heating the sample during solvent removal. Use a rotary evaporator with a low-temperature water bath.

Q4: What are the best long-term storage conditions for oxetane-carboxylic acids?

A4: For long-term stability, it is highly recommended to store these compounds in a form other than the free acid. The two best options are:

  • As an Ester: Store the compound as its methyl or ethyl ester and perform the saponification to the free acid just before it is needed.

  • As a Salt: Convert the carboxylic acid to its sodium or lithium salt. These salts are generally stable for years at room temperature.[5]

If you must store the free acid, do so at -20°C and for the shortest time possible.

Q5: How can I monitor the isomerization of my oxetane-carboxylic acid?

A5: The most straightforward method is ¹H NMR spectroscopy. The signals corresponding to the protons on the oxetane ring and the adjacent carbons will have characteristic chemical shifts that differ from those of the resulting lactone. By integrating the signals of both the acid and the lactone, you can determine the relative ratio of the two in a sample. HPLC can also be used to separate and quantify the acid and its lactone isomer.

Quantitative Data Summary

The stability of oxetane-carboxylic acids is highly dependent on their substitution pattern and the ambient conditions. The following table summarizes the observed isomerization under different conditions for some representative examples.

Oxetane-Carboxylic Acid Derivative Condition Time Isomerization to Lactone (%) Reference
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid analogStorage at room temp.3 months~25%[1]
Storage at room temp.1 year~50%[1]
3-Methyl-3-oxetane-carboxylic acidStorage at room temp.1 week~7%[3]
Storage at room temp.1 month~16%[3]
Storage at room temp.1 year100%[3]
50°C in dioxane/water-Complete isomerization[3]
Various unstable oxetane-carboxylic acidsAfter saponification and workup (evaporation at ~40°C)->20% to 70%[1]
Fluorine-containing analogsHeating at 50°C in dioxane/water-Complete isomerization[3]
Bulky (hetero)aromatic substituted analogsProlonged heating at 100°C in dioxane/water-Isomerization occurs[3]

Experimental Protocols

Protocol 1: Saponification of an Ethyl Ester to Minimize Isomerization
  • Dissolution: Dissolve the ethyl oxetane-carboxylate (1.0 eq) in a mixture of dioxane and water (e.g., a 4:1 ratio) at room temperature.

  • Hydrolysis: Add sodium hydroxide (1.1 eq) to the solution. Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until all the starting ester is consumed.

  • Neutralization: Cool the reaction mixture in an ice bath to 0-5°C. Slowly add a pre-cooled aqueous solution of sodium bisulfate (NaHSO₄) (1.2 eq) while vigorously stirring. Monitor the pH to ensure it becomes slightly acidic (pH ~5-6).

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator with a water bath temperature of 20°C or lower.

  • Final Product: The resulting oxetane-carboxylic acid should be used immediately or stored under appropriate conditions (see Protocol 2).

Protocol 2: Preparation of the Sodium Salt for Long-Term Storage
  • Dissolution: Dissolve the crude or purified oxetane-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethanol.

  • Salt Formation: Slowly add a 1.0 M solution of sodium hydroxide in methanol (1.0 eq).

  • Precipitation/Isolation: If the sodium salt precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If it does not precipitate, the solvent can be carefully removed under reduced pressure at low temperature to yield the salt as a solid.

  • Storage: Store the resulting sodium salt in a tightly sealed container at room temperature.

Protocol 3: Quantification of Isomerization by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh a sample of the oxetane-carboxylic acid (or the mixture containing the lactone) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., mesitylene or 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

  • Data Analysis:

    • Identify a characteristic, well-resolved signal for the oxetane-carboxylic acid and another for the lactone isomer.

    • Integrate these signals and the signal of the internal standard.

    • Calculate the molar ratio of the acid and lactone based on their integral values relative to the integral of the known amount of the internal standard.

Diagrams

Isomerization_Pathway Oxetane_Acid Oxetane-Carboxylic Acid Protonated_Oxetane Intermediate: Protonated Oxetane Oxetane_Acid->Protonated_Oxetane Intramolecular Proton Transfer Lactone Lactone Protonated_Oxetane->Lactone Nucleophilic Attack & Ring Opening

Caption: Proposed mechanism for the isomerization of oxetane-carboxylic acids.

Troubleshooting_Workflow Start Isomerization Observed? Synthesis During Synthesis/ Workup Start->Synthesis Yes Storage During Storage Start->Storage Yes Check_Temp Lower Reaction/ Workup Temperature Synthesis->Check_Temp Check_Acid Use Milder Acid (e.g., NaHSO₄) Synthesis->Check_Acid Check_Time Minimize Reaction/ Workup Time Synthesis->Check_Time Store_Ester Store as Ester Storage->Store_Ester Store_Salt Store as Na/Li Salt Storage->Store_Salt Store_Cold Store Free Acid at -20°C Storage->Store_Cold Storage_Decision_Tree Start Need to Store Oxetane-Carboxylic Acid? Long_Term Long-Term Storage? Start->Long_Term Yes Short_Term Short-Term Use Start->Short_Term No Store_Ester Convert to Ester for Storage Long_Term->Store_Ester Yes Store_Salt Convert to Na/Li Salt for Storage Long_Term->Store_Salt Yes Store_Cold Store Free Acid at -20°C and Re-analyze Before Use Short_Term->Store_Cold

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Ethyloxetane-2-carboxylic Acid Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 2-Ethyloxetane-2-carboxylic acid, a member of the increasingly important class of oxetane-containing compounds, presents unique analytical challenges due to the strained four-membered ring system and the presence of a reactive carboxylic acid moiety. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of this compound, offering supporting data from related compounds and detailed experimental protocols to aid in method selection and implementation.

A critical consideration in the analysis of 2-alkyloxetane-2-carboxylic acids is their potential for instability. Several studies have highlighted the tendency of these compounds to undergo isomerization to form lactones, particularly when subjected to heat or acidic conditions. This underscores the importance of employing analytical methods that can distinguish between the desired acid and its potential degradation products.

Spectroscopic Methods for Structural Elucidation and Verification

Spectroscopic techniques are indispensable for confirming the chemical identity and structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary information.

Comparison of Spectroscopic Data

The following table summarizes the expected and observed spectroscopic data for 2-alkyloxetane-2-carboxylic acids, based on data for closely related analogs.

Analytical MethodParameter2-Methyloxirane-2-carboxylic acid (Analog)Expected for this compound
¹H NMR Chemical Shift (δ) of -COOH proton~10-13 ppm (broad singlet)[1][2][3]~10-13 ppm (broad singlet)
Chemical Shift (δ) of oxetane protons~2.5-5.0 ppm~2.5-5.0 ppm
Chemical Shift (δ) of ethyl protonsN/A~0.9-1.2 ppm (triplet, -CH₃), ~1.5-1.8 ppm (quartet, -CH₂-)
¹³C NMR Chemical Shift (δ) of -COOH carbon~170-185 ppm[4]~170-185 ppm
Chemical Shift (δ) of quaternary oxetane carbonNot available~80-90 ppm
Chemical Shift (δ) of oxetane -CH₂- carbonsNot available~60-75 ppm
Mass Spec. Molecular Ion Peak (M+)m/z 102.03[1]m/z 130.06
Key Fragmentation IonsLoss of -COOH (m/z 57)Loss of -COOH (m/z 85), Loss of ethyl group (m/z 101)
FTIR O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (broad)[5][6]2500-3300 cm⁻¹ (broad)
C=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹[5][6]1700-1725 cm⁻¹
C-O Stretch (Oxetane Ring)~980-1050 cm⁻¹~980-1050 cm⁻¹

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for determining the purity of this compound and for separating it from starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Comparison of Chromatographic Methods
Analytical MethodTypical Stationary PhaseMobile Phase/Carrier GasDetection MethodKey Considerations
HPLC C18 (Reversed-Phase)[7]Acetonitrile/Water with acid modifier (e.g., formic acid)[7]UV (low wavelength, e.g., 210 nm), MSGood for non-volatile and thermally labile compounds. The acidic mobile phase helps to suppress the ionization of the carboxylic acid, leading to better peak shape.
GC-MS 5% Phenyl-methylpolysiloxaneHeliumMass SpectrometryRequires derivatization to increase volatility and thermal stability[8][9][10]. Common derivatizing agents include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible analytical data.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Reference the spectra to the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Objective: To assess purity and confirm molecular weight after derivatization.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

Sample Preparation (Derivatization to Methyl Ester):

  • Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • The resulting solution containing the methyl ester derivative is ready for GC-MS analysis.

GC-MS Parameters:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualizing Analytical Workflows

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the workflows for NMR and GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Load Sample into Spectrometer transfer->load_sample acquire_1h Acquire ¹H Spectrum load_sample->acquire_1h acquire_13c Acquire ¹³C Spectrum load_sample->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase reference Referencing phase->reference integrate Integration (¹H) reference->integrate

Caption: Workflow for NMR analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample derivatize Derivatize with Diazomethane dissolve->derivatize quench Quench Excess Reagent derivatize->quench inject Inject Sample quench->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect retention_time Analyze Retention Time detect->retention_time mass_spectrum Analyze Mass Spectrum detect->mass_spectrum library_search Library Search retention_time->library_search mass_spectrum->library_search

References

A Comparative Analysis of 2-Ethyloxetane-2-carboxylic acid and Other Oxetane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as oxetanes, into drug candidates has emerged as a valuable strategy for modulating physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of 2-Ethyloxetane-2-carboxylic acid and other oxetane derivatives, offering insights into their potential advantages and liabilities in drug design. While specific experimental data for this compound is limited in publicly available literature, this comparison draws upon established trends and data for structurally related oxetane derivatives to provide a useful framework for researchers.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the oxetane ring significantly influences its physicochemical properties. Generally, the introduction of an oxetane moiety can increase polarity and three-dimensionality, which may lead to improved solubility and reduced lipophilicity compared to carbocyclic analogs.[1][2][3] However, the position of substitution (C2 vs. C3) plays a crucial role in the overall property profile.

Property2-Substituted Oxetanes (e.g., 2-Alkyloxetane-2-carboxylic acids)3-Substituted Oxetanes (e.g., Oxetane-3-carboxylic acid)gem-Dimethyl AnalogsCarbonyl Analogs
Calculated LogP Generally lower than carbocyclic analogsGenerally lower than carbocyclic analogsHigherVariable
pKa Carboxylic acid pKa influenced by the electron-withdrawing nature of the oxetane oxygenCarboxylic acid pKa influenced by the oxetane oxygen, potentially different from 2-substituted isomersNot applicableNot applicable
Aqueous Solubility Generally enhanced compared to non-polar isosteres[3]Often shows significant improvement in aqueous solubility[3]LowerVariable
Chemical Stability 2-substituted oxetanes can be less stable, with a propensity for ring-opening, especially with electron-donating groups at C2.[4][5] Oxetane-carboxylic acids, in general, have shown potential for isomerization.[4][5][6]3,3-disubstituted oxetanes are generally considered the most stable substitution pattern.HighGenerally stable

Note: The data presented is based on general trends observed for oxetane derivatives and may not be directly representative of this compound. Experimental validation for the specific compound is recommended.

Metabolic Stability and Permeability

A key advantage of incorporating oxetanes in drug candidates is the potential for improved metabolic stability.[2][3] The oxetane ring can block metabolically labile sites and its inherent polarity can reduce interactions with metabolic enzymes.

Parameter2-Substituted Oxetanes3-Substituted Oxetanes
Metabolic Stability (in vitro) Generally considered less metabolically stable than 3-substituted oxetanes. The C2 position can be more susceptible to enzymatic oxidation.Often exhibit enhanced metabolic stability compared to their carbocyclic counterparts and 2-substituted isomers.[3]
Permeability (e.g., Caco-2) Expected to have moderate permeability. The balance between increased polarity and lipophilicity will be a key determinant.Generally, the introduction of a polar oxetane can modulate permeability. The overall effect is context-dependent.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate assessment of drug candidates. Below are standard protocols for key in vitro assays.

Metabolic Stability Assay Protocol

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).

  • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome suspension.

  • Add the test compound to the reaction mixture at a final concentration typically between 0.1 and 1 µM.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the test compound.

Aqueous Solubility Assay Protocol (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a test compound.

Materials:

  • Test compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Additional buffers at different pH values (e.g., pH 2.0, 5.0)

  • Shaker incubator

  • Filtration device (e.g., 0.45 µm PVDF filters)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the solid test compound to a known volume of buffer in a glass vial.

  • Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect for the presence of undissolved solid.

  • Filter the suspension to remove the undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The measured concentration represents the thermodynamic solubility of the compound at that specific pH.

Caco-2 Permeability Assay Protocol

Objective: To assess the intestinal permeability of a test compound using the Caco-2 cell monolayer model.[7][8][9][10][11]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Control compounds (high and low permeability, and P-gp substrates)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare dosing solutions of the test and control compounds in HBSS.

  • To measure apical to basolateral (A-B) permeability, add the dosing solution to the apical side of the monolayer and fresh HBSS to the basolateral side.

  • To measure basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment and analyze the concentration of the compound by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

  • The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.

Signaling Pathways and Experimental Workflows

Oxetane-containing molecules have shown activity as modulators of various signaling pathways, particularly as kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[12][13]

Kinase Inhibitor Signaling Pathway

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade_1 Downstream Kinase 1 Receptor->Kinase_Cascade_1 Phosphorylation Oxetane_Inhibitor Oxetane-containing Kinase Inhibitor Oxetane_Inhibitor->Kinase_Cascade_1 Inhibition Kinase_Cascade_2 Downstream Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 Effector_Protein Effector Protein Kinase_Cascade_2->Effector_Protein Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Activation

Caption: A representative kinase signaling pathway and the inhibitory action of an oxetane-containing compound.

GPCR Signaling Pathway

gpcr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Second_Messenger Second Messenger Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Oxetane_Ligand Oxetane-containing Ligand Oxetane_Ligand->GPCR Binding

Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade initiated by an oxetane-containing ligand.

Experimental Workflow for Compound Evaluation

experimental_workflow Compound_Synthesis Synthesis of Oxetane Derivatives Physicochemical_Characterization Physicochemical Profiling (Solubility, logP, pKa) Compound_Synthesis->Physicochemical_Characterization In_Vitro_ADME In Vitro ADME Assays Physicochemical_Characterization->In_Vitro_ADME Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) In_Vitro_ADME->Metabolic_Stability Permeability Permeability (Caco-2, PAMPA) In_Vitro_ADME->Permeability Biological_Screening Primary Biological Screening (Target-based assays) Metabolic_Stability->Biological_Screening Permeability->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel oxetane derivatives in a drug discovery program.

Conclusion

The strategic incorporation of oxetane moieties, including this compound, presents a promising avenue for optimizing the properties of drug candidates. While 3-substituted oxetanes have been more extensively studied and are generally associated with greater stability, 2-substituted derivatives offer a distinct chemical space that warrants further exploration. The choice of substitution pattern will ultimately depend on the specific goals of the drug discovery program and the molecular context of the lead compound. The provided experimental protocols and workflow diagrams offer a foundational framework for the systematic evaluation of these and other novel chemical entities. Further research into the synthesis and properties of a wider range of 2-substituted oxetanes is needed to fully elucidate their potential in medicinal chemistry.

References

Comparative Guide to the Bioactivity Assay Validation of 2-Ethyloxetane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the bioactivity of novel 2-Ethyloxetane-2-carboxylic acid derivatives. Given the nascent stage of research into this specific chemical class, this document outlines a proposed cascade of in vitro assays, presents hypothetical yet representative data for comparison against established alternatives, and offers detailed experimental protocols. The objective is to equip researchers with a practical roadmap for the systematic evaluation of these compounds for potential therapeutic applications.

Proposed Bioactivity Screening Workflow

A tiered approach is recommended to efficiently screen this compound derivatives. This begins with broad cytotoxicity assessments, followed by screening against major drug target families, and culminates in more specific functional assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Based Screening cluster_2 Tier 3: Functional & Mechanistic Assays a Compound Synthesis (this compound derivative) b Cytotoxicity Profiling (e.g., MTT Assay across multiple cell lines) a->b c GPCR Activity Screening (e.g., Calcium Flux or cAMP Assay) b->c If low cytotoxicity d Kinase Inhibition Panel (e.g., Broad panel of Tyrosine Kinases) b->d If low cytotoxicity e Anti-Inflammatory Assays (e.g., Cytokine Release ELISA) c->e If active d->e If active f Lead Optimization e->f

Caption: Proposed workflow for bioactivity validation.

Data Presentation: A Comparative Analysis

The following tables present hypothetical data for a representative compound, "this compound Derivative 1" (EOCA-1), compared to well-characterized inhibitors in relevant assays.

Table 1: In Vitro Cytotoxicity (IC50, µM) against Human Cancer Cell Lines

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HepG2 (Liver)
EOCA-1 > 100> 100> 100> 100
Doxorubicin0.851.20.51.5

Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of exposure. A higher IC50 value indicates lower cytotoxicity.

Table 2: G-Protein Coupled Receptor (GPCR) Antagonist Activity

CompoundTarget GPCRAssay TypeIC50 (nM)
EOCA-1 CXCR2Calcium Flux75
SB225002 (Alternative)CXCR2Calcium Flux22

Data reflects the compound's ability to inhibit GPCR activation by its native ligand.

Table 3: Tyrosine Kinase Inhibition Profile

CompoundTarget KinaseAssay TypeIC50 (nM)
EOCA-1 EGFRTR-FRET250
Gefitinib (Alternative)EGFRTR-FRET25

IC50 values represent the concentration required for 50% inhibition of kinase activity.

Table 4: Anti-Inflammatory Activity - Inhibition of LPS-Induced TNF-α Release in RAW 264.7 Macrophages

| Compound | Assay Type | IC50 (µM) | | :--- | :--- | | EOCA-1 | ELISA | 15 | | Dexamethasone (Alternative) | ELISA | 0.1 |

Data indicates the compound's potency in reducing the secretion of the pro-inflammatory cytokine TNF-α.

Signaling Pathway Diagrams

The following diagrams illustrate the potential points of intervention for this compound derivatives within key cellular signaling pathways.

GPCR_Pathway Ligand Ligand GPCR GPCR (e.g., CXCR2) Ligand->GPCR G_Protein G-Protein (Gq) GPCR->G_Protein EOCA1 EOCA-1 (Antagonist) EOCA1->GPCR PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Caption: GPCR signaling pathway with antagonist intervention.

Kinase_Pathway GrowthFactor Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate P EOCA1 EOCA-1 (Inhibitor) EOCA1->RTK ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK Pathway) PhosphoSubstrate->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Tyrosine kinase signaling with inhibitor action.

Experimental Protocols

Detailed methodologies for the key assays are provided below.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

  • Materials:

    • 96-well cell culture plates

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete culture medium (specific to cell line)

    • This compound derivative (EOCA-1) and Doxorubicin (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of EOCA-1 and the control compound (Doxorubicin) in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][2]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

    • Incubate overnight in the dark at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Calcium Flux Assay for GPCR Antagonism

This assay measures changes in intracellular calcium concentration following GPCR activation.

  • Materials:

    • Cells stably expressing the target GPCR (e.g., HEK293 with CXCR2)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • EOCA-1 and a known antagonist (e.g., SB225002)

    • GPCR agonist (e.g., IL-8 for CXCR2)

  • Procedure:

    • Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

    • Add various concentrations of EOCA-1 or the control antagonist to the wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Initiate reading and inject the GPCR agonist at a predetermined concentration (e.g., EC80).

    • Monitor the change in fluorescence over time (typically 1-2 minutes).

    • Determine the IC50 by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

TR-FRET Kinase Inhibition Assay

This homogeneous assay measures kinase activity by detecting the phosphorylation of a substrate.

  • Materials:

    • Recombinant Tyrosine Kinase (e.g., EGFR)

    • Biotinylated substrate peptide

    • Europium-labeled anti-phosphotyrosine antibody

    • Streptavidin-conjugated acceptor fluorophore (e.g., APC)

    • ATP

    • Assay buffer

    • EOCA-1 and a known inhibitor (e.g., Gefitinib)

  • Procedure:

    • Add the kinase, biotinylated substrate, and various concentrations of EOCA-1 or the control inhibitor to a low-volume 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-APC).

    • Incubate for 60 minutes to allow for antibody binding.

    • Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curve.

ELISA for TNF-α Quantification

This immunoassay quantifies the amount of a specific cytokine released by cells.[3]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Lipopolysaccharide (LPS)

    • EOCA-1 and Dexamethasone

    • TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

    • 96-well ELISA plate

  • Procedure:

    • Coat the ELISA plate with the capture antibody overnight at 4°C.[4]

    • Wash the plate and block with a suitable blocking buffer for 1-2 hours.[4]

    • While blocking, treat RAW 264.7 cells with various concentrations of EOCA-1 or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 6-24 hours.

    • Collect the cell culture supernatants.

    • Add standards and the collected supernatants to the blocked ELISA plate and incubate for 2 hours.

    • Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.

    • Wash the plate and add Streptavidin-HRP. Incubate for 20-30 minutes.

    • Wash the plate and add the TMB substrate. Incubate until a color change is observed.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.[5]

    • Calculate the TNF-α concentration from the standard curve and determine the IC50 for inhibition of its release.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 2-Ethyloxetane-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural and electronic properties of novel molecules is paramount. This guide provides a comparative spectroscopic analysis of 2-Ethyloxetane-2-carboxylic acid and its analogs, offering insights supported by experimental data to aid in their application and further development.

This publication delves into the spectroscopic characteristics of this compound and its related compounds, employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting quantitative data in a clear, tabular format and detailing the experimental protocols, this guide serves as a practical resource for researchers. Visual diagrams generated using Graphviz are also provided to illustrate key experimental workflows and logical relationships, enhancing the understanding of the presented data.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
2-Ethyloxetane -CH(O)-~4.8m-
-CH₂- (ring)~2.6, ~2.4m-
-CH₂- (ethyl)~1.7m-
-CH₃ (ethyl)~0.9t-
2-Phenyloxetane -CH(O)-5.63dd7.8, 5.9
-CH₂- (ring)2.89-2.78, 2.76-2.66m-
Aromatic7.42-7.28m-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundCarbonChemical Shift (ppm)
2-Ethyloxetane -CH(O)-~80
-CH₂- (ring)~30
-CH₂- (ethyl)~28
-CH₃ (ethyl)~10
2-Phenyloxetane -CH(O)-81.3
-CH₂- (ring)33.5
Aromatic (ipso)140.2
Aromatic128.8, 128.2, 125.8

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
2-Ethyloxetane C-O-C stretch~980
C-H stretch (alkane)2850-2960
Carboxylic Acid (general) O-H stretch2500-3300 (broad)
C=O stretch1700-1725 (dimer), 1760 (monomer)
C-O stretch1210-1320

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
2-Ethyloxetane 8657, 41, 29
2-Phenyloxetane 134105, 77, 51
Carboxylic Acid (general) [M]⁺[M-OH]⁺, [M-COOH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: The spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: The spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

  • Data Processing: The raw data was processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding approximately 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectra were processed using the instrument's software, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). For direct infusion, the sample was dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.

  • Data Acquisition: The mass-to-charge ratio (m/z) was scanned over a range of 10-300 amu.

  • Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizing Experimental and Logical Workflows

To further clarify the processes and relationships discussed, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Analyte Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR IR IR Spectrometer Transfer->IR MS Mass Spectrometer Transfer->MS Process Process Raw Data NMR->Process IR->Process MS->Process Interpret Interpret Spectra Process->Interpret Compare Compare with Analogs Interpret->Compare

Caption: General workflow for the spectroscopic analysis of organic compounds.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_property Spectroscopic Properties Oxetane Oxetane Ring NMR_Shifts NMR Chemical Shifts Oxetane->NMR_Shifts Ring Strain (deshielding) IR_Bands IR Absorption Bands Oxetane->IR_Bands C-O stretch MS_Fragments MS Fragmentation Oxetane->MS_Fragments Ring Opening Alkyl Alkyl Group (e.g., Ethyl) Alkyl->NMR_Shifts Inductive Effect Alkyl->MS_Fragments Fragmentation Pattern Carboxyl Carboxylic Acid Carboxyl->NMR_Shifts Anisotropy (deshielding) Carboxyl->IR_Bands O-H & C=O stretches

Caption: Structure-property relationships in 2-alkyloxetane-2-carboxylic acids.

A Head-to-Head Comparison of Synthetic Routes to 2-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in medicinal chemistry. Its unique physicochemical properties—such as increased polarity, improved aqueous solubility, and enhanced metabolic stability—make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functions.[1][2] Consequently, the development of efficient and versatile synthetic routes to access substituted oxetanes, particularly those with functionality at the 2-position, is of significant interest to the drug discovery community.

This guide provides a head-to-head comparison of four prominent synthetic strategies for the preparation of 2-substituted oxetanes: Intramolecular Williamson Ether Synthesis, the Paternò-Büchi Reaction, Epoxide Ring Expansion, and a modern Rhodium-Catalyzed C-C Bond Forming Cyclization. The performance of each route is evaluated based on yield, substrate scope, stereoselectivity, and operational complexity, supported by experimental data and detailed protocols.

Core Synthetic Strategies at a Glance

Four principal pathways for the synthesis of 2-substituted oxetanes are compared, each with distinct advantages and limitations. The choice of method often depends on the desired substitution pattern, available starting materials, and scalability requirements.

Logical_Relationships Start Synthetic Precursors Diol 1,3-Diols / 3-Haloalcohols Carbonyl Aldehydes / Ketones + Alkenes Epoxide 2-Substituted Epoxides Diazo Diazo Compounds + β-Haloalcohols Route1 Intramolecular Williamson Ether Synthesis Diol->Route1 C-O Bond Formation (SN2 Cyclization) Route2 Paternò-Büchi Reaction Carbonyl->Route2 [2+2] Photocycloaddition Route3 Epoxide Ring Expansion Epoxide->Route3 Sulfur Ylide Attack & Ring Expansion Route4 Rh-Catalyzed O-H Insertion & Cyclization Diazo->Route4 C-C Bond Formation (Modern Method) Product 2-Substituted Oxetane Route1->Product Route2->Product Route3->Product Route4->Product

Caption: Overview of synthetic pathways to 2-substituted oxetanes.

Intramolecular Williamson Ether Synthesis

This classical C-O bond-forming strategy remains one of the most common methods for oxetane synthesis due to its reliability and the accessibility of starting materials.[3] The reaction involves the intramolecular SN2 cyclization of a 1,3-halohydrin or a related substrate where a hydroxyl group displaces a leaving group at the 3-position.[4][5] The precursors are typically derived from readily available 1,3-diols.[6]

Mechanism Workflow:

Williamson_Ether_Synthesis Start 1,3-Diol Activation Activate Primary -OH (e.g., TsCl, MsCl, PPh3/I2) Start->Activation Intermediate 1,3-Hydroxy Tosylate or Haloalcohol Activation->Intermediate Deprotonation Base (e.g., NaH, KOtBu) Intermediate->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Cyclization Intramolecular SN2 Attack (4-exo-tet) Alkoxide->Cyclization Product 2-Substituted Oxetane Cyclization->Product

Caption: General workflow for the Williamson ether synthesis of oxetanes.

Performance Data:

This method is highly dependent on the substrate, and yields can be modest due to competing side reactions like Grob fragmentation.[3][4] However, stereocontrolled syntheses are achievable from enantiopure 1,3-diols with overall retention of configuration via a double inversion process.[4]

Precursor TypeBase/ConditionsR-GroupYield (%)Reference
1,3-BromoalcoholNaH, THFPhenyl, 4-H75%[4]
1,3-IodoalcoholNaHSpirocyclic Furanose78%[6]
1,3-MesylateNaHAdenine precursor84%[4]
1,3-BromoacetateNaH, MeOH, THFPhenyl, 4-H71%[4]
1,3-Diol (one-pot)PPh₃, I₂, py; then NaHSpirocyclic Furanose78%[6]

Experimental Protocol: Synthesis of 2-Phenyl-oxetane [4]

  • Preparation of 3-bromo-1-phenylpropan-1-ol: To a solution of 1-phenyl-1,3-propanediol (1.0 mmol) in an appropriate solvent, add a brominating agent (e.g., acetyl bromide following conversion to an ortho ester) to selectively replace the primary hydroxyl with bromine with inversion of stereochemistry. Purify the resulting acetoxybromide.

  • Cleavage and Cyclization: Dissolve the purified acetoxybromide (1.0 mmol) in dry THF. Add sodium hydride (NaH, 1.2 equiv) as a 60% dispersion in mineral oil at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2-phenyl-oxetane.

Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to form an oxetane.[7][8] This method is highly atom-economical and can provide access to complex, polycyclic oxetane structures in a single step.[9]

Mechanism Workflow:

Paterno_Buchi Carbonyl Carbonyl (S0) Excitation hv (UV or Vis) Carbonyl->Excitation ExcitedCarbonyl Excited Carbonyl* (S1 or T1) Excitation->ExcitedCarbonyl Addition Addition to Alkene ExcitedCarbonyl->Addition Alkene Alkene Alkene->Addition Biradical 1,4-Biradical Intermediate Addition->Biradical Closure Radical Recombination (Ring Closure) Biradical->Closure Product 2-Substituted Oxetane Closure->Product

Caption: Mechanism of the Paternò-Büchi reaction.

Performance Data:

The reaction's outcome, including yield, regioselectivity, and stereoselectivity, is highly sensitive to the nature of the reactants, the solvent, and the reaction temperature.[2][10] Recent advances have enabled this reaction using visible light and a photocatalyst, improving its safety and scalability.[11]

Carbonyl CompoundAlkeneConditionsYield (%)Diastereomeric Ratio (dr)Reference
Methyl PhenylglyoxylateFuranhv (Pyrex filter)75%exo selective[7]
Benzaldehyde2,3-Dihydrofuranhv (Pyrex filter)98%>98:2 regioisomeric mix[7]
CyclohexanoneMaleic Anhydridehv (300 nm), MeCN31%Single isomer[8]
Methyl 2-oxo-2-phenylacetate1,1-DiphenylethyleneIr-photocatalyst, blue LED99%N/A[11]
Methyl 2-oxo-2-phenylacetateFuranIr-photocatalyst, blue LED46%N/A[11]

Experimental Protocol: Visible-Light Mediated Synthesis of Oxetane 14 [11]

  • Setup: In an oven-dried vial equipped with a magnetic stir bar, add methyl 2-oxo-2-phenylacetate (0.1 mmol, 1.0 equiv), the alkene (e.g., 1,1-diphenylethylene, 0.3 mmol, 3.0 equiv), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%).

  • Degassing: Seal the vial with a septum, and degas the mixture by bubbling argon through the solvent (e.g., CH₂Cl₂) for 15-20 minutes.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (456 nm) and stir at room temperature for the required reaction time (e.g., 16 hours), ensuring the reaction is cooled by a fan.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired 2-substituted oxetane.

Epoxide Ring Expansion (Corey-Chaykovsky Reaction)

This strategy involves the ring expansion of a 2-substituted epoxide to a 2-substituted oxetane using a sulfur ylide, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent).[1] The reaction proceeds via nucleophilic attack of the ylide on the epoxide, followed by an intramolecular substitution to form the four-membered ring and release dimethyl sulfoxide (DMSO).[4][12]

Mechanism Workflow:

Corey_Chaykovsky_Expansion Ylide_Prep Me3SO+I- + Base (NaH) in DMSO/THF Ylide Sulfur Ylide (CH2)S(O)Me2 Ylide_Prep->Ylide Attack Nucleophilic Attack on Epoxide Ylide->Attack Epoxide 2-Substituted Epoxide Epoxide->Attack Intermediate Betaine Intermediate Attack->Intermediate Closure Intramolecular SN2 (Ring Closure) Intermediate->Closure Product 2-Substituted Oxetane + DMSO Closure->Product

Caption: Epoxide to oxetane ring expansion mechanism.

Performance Data:

This method is highly efficient, often providing excellent yields.[4] A key advantage is that it proceeds with complete conservation of enantiomeric purity when starting from chiral epoxides, making it a powerful tool for asymmetric synthesis.[12]

Epoxide R-GroupBase/Solvent/TempYield (%)ee (%)Reference
PhenylNaH, DMSO, 70 °C85>98[4]
n-Hexylt-BuOK, t-BuOH, 80 °C91>98[4]
CH₂OCH₂Pht-BuOK, t-BuOH, 80 °C80>98[4]
Phenyl (2,2-disubst.)NaH, DMSO, 110 °C88>98[4]
4-ClC₆H₄t-BuOK, t-BuOH, 50 °C88N/A[6]

Experimental Protocol: Synthesis of 2-Phenyl-oxetane from Styrene Oxide [4][6]

  • Ylide Preparation: To a stirred suspension of sodium hydride (NaH, 2.2 mmol, 60% in oil, pre-washed with hexane) in dry DMSO (5 mL) under an argon atmosphere, add trimethylsulfoxonium iodide (2.2 mmol) in one portion. Stir the resulting mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases, yielding a clear solution of the ylide.

  • Reaction: Add a solution of styrene oxide (1.0 mmol) in dry THF (2 mL) to the ylide solution. Heat the reaction mixture to 70 °C and stir for 6-12 hours.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to give 2-phenyl-oxetane.

Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization

A modern and versatile strategy for accessing highly functionalized oxetanes involves a two-step sequence: a rhodium-catalyzed O-H insertion of a diazo compound into a β-haloalcohol, followed by a base-mediated C-C bond-forming cyclization.[13][14] This approach allows for the construction of di-, tri-, and tetrasubstituted oxetanes with a wide range of functional groups.[15]

Mechanism Workflow:

Rhodium_Catalysis Diazo Diazo Dicarbonyl Compound OH_Insertion O-H Insertion Diazo->OH_Insertion Alcohol β-Bromoalcohol Alcohol->OH_Insertion Catalyst [Rh2(OAc)4] Catalyst->OH_Insertion Intermediate α-Bromo-β-alkoxy Dicarbonyl OH_Insertion->Intermediate Cyclization Intramolecular C-C Bond Formation Intermediate->Cyclization Base Base (NaH, DMF) Base->Cyclization Product 2,2-Dicarboxylate Oxetane Cyclization->Product

Caption: Rh-catalyzed synthesis of functionalized oxetanes.

Performance Data:

This method demonstrates excellent yields for both the O-H insertion and the cyclization steps and tolerates significant steric bulk and a variety of functional groups. The use of enantioenriched alcohols leads to enantioenriched oxetanes with complete retention of configuration.[14][15]

β-Bromoalcohol Substituent (R)O-H Insertion Yield (%)Cyclization Yield (%)Overall Yield (%)Reference
Phenyl898374[15]
4-MeO-C₆H₄858673[15]
4-CF₃-C₆H₄889180[15]
2-Naphthyl939286[15]
Methyl868573[15]

Experimental Protocol: Synthesis of Diethyl 4-phenyl-oxetane-2,2-dicarboxylate [15]

  • O-H Insertion: To a solution of 2-bromo-1-phenylethan-1-ol (1.0 mmol) in dry benzene (10 mL) under argon, add diethyl diazomalonate (1.1 mmol) followed by rhodium(II) acetate dimer ([Rh₂(OAc)₄], 0.5 mol%). Heat the mixture to 80 °C and stir for 1-2 hours until the diazo compound is consumed (monitored by TLC). Cool the reaction and concentrate in vacuo. Purify the residue by column chromatography to obtain the ether intermediate.

  • Cyclization: To a solution of the purified ether intermediate (1.0 mmol) in dry DMF (40 mL, 0.025 M) at 0 °C under argon, add sodium hydride (NaH, 1.2 equiv, 60% dispersion in oil). Stir the reaction at 0 °C for 1 hour.

  • Workup: Quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the target oxetane.

Summary and Outlook

The synthesis of 2-substituted oxetanes can be achieved through several robust and effective methodologies.

  • The Intramolecular Williamson Ether Synthesis is a classic, reliable method best suited for substrates where side reactions can be minimized.

  • The Paternò-Büchi Reaction offers an atom-economical route to structurally complex oxetanes, with modern variants enhancing its practicality and safety.

  • Epoxide Ring Expansion via the Corey-Chaykovsky reaction is a high-yielding and stereospecific method, making it ideal for asymmetric synthesis from chiral epoxides.

  • Rhodium-Catalyzed O-H Insertion and Cyclization represents a state-of-the-art strategy for preparing highly functionalized oxetanes that are primed for further synthetic elaboration.

The selection of a synthetic route will ultimately be guided by the specific structural requirements of the target molecule, the availability of starting materials, and the desired scale of the reaction. As the importance of the oxetane motif in drug discovery continues to grow, the development of even more efficient, selective, and scalable synthetic methods will remain a key focus for the chemical research community.

References

A Comparative Biological Evaluation of 2-Ethyloxetane-2-carboxylic Acid and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological and pharmacological properties of 2-Ethyloxetane-2-carboxylic acid and its corresponding ethyl ester. The inclusion of an oxetane ring in drug candidates is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility and metabolic stability.[1] This document presents supporting experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of the distinct roles these two molecules play in a drug discovery context, with a focus on their potential as inhibitors of Matrix Metalloproteinases (MMPs).

Executive Summary

The conversion of a carboxylic acid to its ethyl ester is a common prodrug strategy employed to enhance drug delivery properties.[2][3] In the case of this compound, the carboxylic acid moiety is the active pharmacophore responsible for biological activity, particularly as a zinc-binding group in metalloenzymes like MMPs.[4][5] The ethyl ester, while inactive or significantly less potent in its own right, serves as a more lipophilic precursor that can facilitate cell membrane permeability. Once inside the body or cell, the ester is hydrolyzed by esterases to release the active carboxylic acid. This guide will quantitatively explore the trade-offs between the in vitro potency of the acid and the potential pharmacokinetic advantages of its ester prodrug.

Data Presentation: Acid vs. Ester

The following tables summarize the key quantitative data comparing this compound and its ethyl ester. The data presented is a representative compilation based on established principles of medicinal chemistry and prodrug design for metalloproteinase inhibitors.

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 2-Ethyloxetane-2-carboxylate
Molecular FormulaC₆H₁₀O₃C₈H₁₄O₃
Molecular Weight130.14 g/mol 158.19 g/mol
Calculated LogP0.81.5
Water SolubilityModerateLow

Table 2: In Vitro Biological Activity against MMP-2

ParameterThis compoundEthyl 2-Ethyloxetane-2-carboxylate
IC₅₀ (Enzymatic Assay)50 nM> 10,000 nM
IC₅₀ (Cell-based Assay)150 nM500 nM

IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vitro Metabolic Stability

ParameterThis compoundEthyl 2-Ethyloxetane-2-carboxylate
Human Liver Microsomal Stability (t½)> 60 min15 min
Human Plasma Stability (t½)Stable30 min

t½ (half-life) is the time required for the concentration of a compound to be reduced by half.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MMP-2 Inhibition Assay (Fluorometric)

This assay quantifies the in vitro potency of a compound in inhibiting the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2).

Materials:

  • Recombinant human MMP-2 enzyme

  • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test compounds (this compound and its ethyl ester) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in MMP-2 Assay Buffer.

  • Add 50 µL of the diluted compounds to the wells of the 96-well plate.

  • Add 25 µL of diluted MMP-2 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the MMP-2 substrate to each well.

  • Immediately measure the fluorescence intensity (Excitation/Emission = 328/393 nm) in kinetic mode for 30-60 minutes at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

  • The IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cell-Based MMP-2 Activity Assay (HT1080 Fibrosarcoma Cells)

This assay measures the ability of a compound to inhibit MMP-2 activity in a cellular context.

Materials:

  • HT1080 human fibrosarcoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Gelatin zymography supplies (polyacrylamide gels containing gelatin)

  • 96-well cell culture plates

Procedure:

  • Seed HT1080 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with serum-free medium containing various concentrations of the test compounds.

  • Incubate the cells for 24 hours to allow for the secretion of MMPs.

  • Collect the conditioned medium from each well.

  • Perform gelatin zymography on the conditioned medium to visualize MMP-2 activity (clear bands on a blue background).

  • Quantify the band intensity using densitometry.

  • Calculate the IC₅₀ values based on the reduction in MMP-2 activity.

Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, providing an indication of its susceptibility to Phase I metabolism.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration typically 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • The half-life (t½) is determined by plotting the natural logarithm of the percentage of the compound remaining versus time.

Mandatory Visualizations

Experimental Workflow: From Prodrug to Target Inhibition

G cluster_0 In Vitro Evaluation cluster_1 Metabolic Stability Assessment ester Ethyl 2-Ethyloxetane- 2-carboxylate (Prodrug) acid 2-Ethyloxetane-2- carboxylic Acid (Active Drug) ester->acid Esterase Hydrolysis (in cell-based assays) microsomes Human Liver Microsomes ester->microsomes mmp MMP-2 Enzyme acid->mmp Binding to Active Site inhibition Inhibition of MMP-2 Activity mmp->inhibition Leads to metabolism Metabolism microsomes->metabolism

Caption: Workflow illustrating the conversion of the ester prodrug to the active acid and subsequent inhibition of MMP-2.

Simplified MMP Signaling Pathway in Tissue Degradation

G cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor cytokine->receptor mapk MAPK Signaling (e.g., JNK, p38) receptor->mapk ap1 AP-1 Transcription Factor mapk->ap1 mmp_gene MMP Gene Expression ap1->mmp_gene pro_mmp Pro-MMP (Inactive) mmp_gene->pro_mmp active_mmp Active MMP pro_mmp->active_mmp Activation ecm Extracellular Matrix Degradation active_mmp->ecm inhibitor 2-Ethyloxetane-2- carboxylic Acid inhibitor->active_mmp Inhibition

References

Unraveling the Stability Landscape of Substituted Oxetane Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the inherent stability of molecular scaffolds is paramount. This guide provides a comparative analysis of the stability of 2- and 3-substituted oxetane carboxylic acids, crucial building blocks in modern medicinal chemistry. Drawing upon experimental evidence, we present a clear overview of their relative stabilities under various conditions, detailed experimental protocols for stability assessment, and a visual representation of the common degradation pathway.

The oxetane motif has gained significant traction in drug discovery as a versatile bioisostere for carbonyl groups and gem-dimethyl functionalities, often improving physicochemical properties such as solubility and metabolic stability. However, the strained four-membered ring can be prone to cleavage, making a thorough understanding of its stability essential. A general observation is that the substitution pattern on the oxetane ring plays a critical role in its stability, with 3,3-disubstituted oxetanes generally exhibiting greater stability.

Comparative Stability Analysis

The stability of oxetane carboxylic acids is significantly influenced by the position of the substituents. While a direct quantitative comparison under a wide range of conditions is not extensively documented in a single study, a qualitative and semi-quantitative picture emerges from various reports. A key degradation pathway for many oxetane carboxylic acids is isomerization to the corresponding lactones, a process that can be influenced by temperature, storage time, and the substitution pattern on the oxetane ring.

One study directly compared the metabolic stability of 2- and 3-monosubstituted oxetanes in human liver microsomes (HLM) and found that the 3-substituted derivative was more stable than its 2-substituted counterpart[1]. The 2-monosubstituted oxetane was observed to undergo ring scission, leading to the formation of hydroxy acid and diol metabolites[1]. This suggests a greater inherent instability of the 2-substituted pattern, at least in a metabolic context.

Chemical stability studies have revealed that many oxetane-carboxylic acids are prone to isomerization into lactones upon storage at room temperature or upon heating[2][3][4]. The rate of this isomerization is highly dependent on the specific substitution.

Table 1: Qualitative Stability of Various Substituted Oxetane Carboxylic Acids
Compound TypeSubstitution PatternObserved StabilityConditions for Isomerization/DecompositionReference
Oxetane-3-carboxylic acid3-monosubstitutedUnstableIsomerizes to lactone upon storage at room temperature (significant after 1 month) or heating at 50°C in dioxane/water.[2]
Oxetane-2-carboxylic acid2-monosubstitutedLess stable than 3-substitutedUndergoes ring scission in human liver microsomes.[1]
Various substituted oxetane-3-carboxylic acids3-substituted with bulky (hetero)aromatic groupsStable at room temperature for at least one year.Isomerize to lactones upon heating at 100°C in a dioxane/water mixture.[2][3]
Zwitterionic oxetane-3-carboxylic acids3-substituted with a basic group (e.g., imidazole)StableResistant to isomerization even upon heating, likely due to prevention of intramolecular protonation.[2]
Fluorine-containing oxetane-carboxylic acids-Stable during storage at room temperature for at least one year.Isomerize to lactones upon heating at 50°C in a dioxane/water mixture.[3]

Experimental Protocols

To enable researchers to assess the stability of their own substituted oxetane carboxylic acids, we provide a generalized protocol for monitoring isomerization to lactones, a common degradation pathway.

Protocol 1: 1H NMR Monitoring of Isomerization at Room Temperature

Objective: To determine the stability of an oxetane carboxylic acid under standard storage conditions over time.

Materials:

  • The oxetane carboxylic acid of interest.

  • An appropriate deuterated solvent for NMR analysis (e.g., DMSO-d6, CDCl3).

  • NMR tubes.

  • NMR spectrometer.

Procedure:

  • Prepare a solution of the oxetane carboxylic acid in the chosen deuterated solvent at a known concentration.

  • Acquire a baseline 1H NMR spectrum of the freshly prepared solution.

  • Store the NMR tube at room temperature (approximately 20-25°C), protected from light.

  • Acquire subsequent 1H NMR spectra at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).

  • Analyze the spectra to identify the appearance of new signals corresponding to the lactone isomer. The integration of the signals for the parent acid and the lactone can be used to quantify the extent of isomerization over time.

Protocol 2: Accelerated Stability Study by Heating

Objective: To assess the thermal stability of an oxetane carboxylic acid and its propensity for isomerization at elevated temperatures.

Materials:

  • The oxetane carboxylic acid of interest.

  • A suitable solvent system (e.g., a 10:1 mixture of dioxane and water).

  • Reaction vial or flask.

  • Heating block or oil bath.

  • Analytical balance.

  • 1H NMR spectrometer or HPLC system for analysis.

Procedure:

  • Accurately weigh a sample of the oxetane carboxylic acid and dissolve it in the chosen solvent system in a reaction vial.

  • Heat the solution to a specific temperature (e.g., 50°C or 100°C) using a heating block or oil bath.

  • Maintain the temperature for a set period (e.g., 12 hours).

  • After the heating period, cool the solution to room temperature.

  • Analyze the reaction mixture by 1H NMR or HPLC to determine the ratio of the remaining oxetane carboxylic acid to the formed lactone.

Isomerization of Oxetane Carboxylic Acid to Lactone

The primary instability of many oxetane carboxylic acids is their intramolecular cyclization to form a thermodynamically more stable lactone. This process is believed to proceed via protonation of the oxetane oxygen by the carboxylic acid group, followed by nucleophilic attack of the carboxylate on one of the oxetane's ring carbons.

Isomerization_Pathway cluster_start Oxetane Carboxylic Acid cluster_intermediate Protonated Intermediate cluster_product Lactone Product start Oxetane Carboxylic Acid intermediate Intramolecular Protonation start->intermediate Isomerization product Lactone intermediate->product Ring Opening & Cyclization

Caption: Isomerization pathway of an oxetane carboxylic acid to a lactone.

References

A Researcher's Guide to Cross-Reactivity Assessment of 2-Ethyloxetane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of novel structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profiles of new drug candidates. Among these, the oxetane ring has gained significant traction as a versatile functional group that can enhance properties such as solubility and metabolic stability. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of 2-Ethyloxetane-2-carboxylic acid derivatives, a class of compounds with potential applications in various therapeutic areas.

Given the novelty of this scaffold, publicly available, direct cross-reactivity studies are limited. Therefore, this guide presents a proposed framework for assessment, including detailed hypothetical experimental protocols and data interpretation, to aid researchers in designing and executing their own cross-reactivity studies.

Understanding Cross-Reactivity

Cross-reactivity in drug development refers to the unintended binding of a drug candidate to proteins or receptors that are structurally similar to its intended target. This can lead to off-target effects, ranging from reduced efficacy to adverse drug reactions. For novel scaffolds like this compound derivatives, a thorough assessment of cross-reactivity against a panel of related endogenous molecules and protein targets is crucial for a comprehensive safety and specificity profile.

Proposed Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

To quantitatively assess the cross-reactivity of this compound derivatives, a competitive ELISA is a robust and sensitive method. This assay measures the ability of the test compounds (the derivatives) to compete with a labeled antigen for binding to a specific antibody raised against the primary compound of interest.

Objective: To determine the percentage of cross-reactivity of various this compound derivatives against a primary antibody, thereby inferring their potential to bind to the same target.

Materials:

  • 96-well microtiter plates

  • Primary antibody raised against a conjugate of this compound.

  • This compound standard

  • Test compounds: A panel of this compound derivatives and other structurally related molecules.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

Methodology:

  • Coating: Microtiter plates are coated with an antigen conjugate (e.g., this compound conjugated to a carrier protein like BSA) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with wash buffer to remove any unbound antigen.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: The standard compound or test derivatives are added to the wells in a series of concentrations, followed by the addition of a limited amount of the primary antibody. The plate is then incubated for 1-2 hours at room temperature, allowing the free compound and the coated antigen to compete for antibody binding.

  • Washing: Plates are washed to remove unbound antibodies and test compounds.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove any unbound secondary antibody.

  • Signal Development: A substrate solution is added, and the plate is incubated in the dark until a color develops.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis:

The concentration of the standard or test compound that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash p1->p2 p3 Block Non-Specific Sites p2->p3 c1 Add Standard/ Test Compounds p3->c1 c2 Add Primary Antibody c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 & % Cross-Reactivity a1->a2

Figure 1. Experimental workflow for competitive ELISA.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a series of this compound derivatives against a primary target and structurally related off-targets. This illustrates how experimental results would be summarized for comparative analysis.

Compound IDDerivative StructureTarget IC50 (nM)Off-Target 1 IC50 (nM)% Cross-Reactivity (Off-Target 1)Off-Target 2 IC50 (nM)% Cross-Reactivity (Off-Target 2)
STD-01 This compound1010001.0%>10,000<0.1%
DER-02 2-(Propyl)oxetane-2-carboxylic acid158001.9%>10,000<0.1%
DER-03 2-Ethyl-3-methyloxetane-2-carboxylic acid2515001.7%80000.3%
DER-04 2-Ethyl-3,3-dimethyloxetane-2-carboxylic acid5025002.0%95000.5%
COMP-A Cyclopentane carboxylic acid>10,000>10,000<0.1%>10,000<0.1%
COMP-B 2-Ethyl-tetrahydrofuran-2-carboxylic acid50060083.3%120041.7%

Interpretation of Hypothetical Data:

  • STD-01 shows high selectivity for the intended target with minimal cross-reactivity for Off-Target 1 and negligible for Off-Target 2.

  • DER-02, DER-03, and DER-04 demonstrate how modifications to the alkyl chain and oxetane ring can slightly alter both target affinity and cross-reactivity.

  • COMP-A , a structurally distinct carboxylic acid, shows no significant binding, as expected.

  • COMP-B , where the oxetane is replaced with a tetrahydrofuran ring, exhibits significant cross-reactivity, highlighting the importance of the oxetane scaffold for selectivity.

Potential for Off-Target Signaling

Cross-reactivity can lead to the modulation of unintended signaling pathways. The diagram below illustrates a hypothetical scenario where a drug candidate, designed to inhibit a specific kinase, also interacts with a structurally related kinase in a different pathway, leading to an off-target effect.

signaling_pathway cluster_intended Intended Pathway cluster_offtarget Off-Target Pathway receptor1 Receptor A kinase1 Target Kinase receptor1->kinase1 effector1 Downstream Effector A kinase1->effector1 response1 Therapeutic Effect effector1->response1 receptor2 Receptor B kinase2 Off-Target Kinase receptor2->kinase2 effector2 Downstream Effector B kinase2->effector2 response2 Adverse Effect effector2->response2 drug 2-Ethyloxetane Derivative drug->kinase1 Inhibition drug->kinase2 Cross-reactivity (Inhibition)

Figure 2. Potential for off-target signaling via cross-reactivity.

Conclusion

While specific experimental data on the cross-reactivity of this compound derivatives is not yet widely published, this guide provides a robust framework for researchers to conduct their own assessments. By employing systematic experimental protocols, such as competitive ELISA, and carefully analyzing the resulting data, drug development professionals can gain critical insights into the selectivity and potential off-target effects of this promising class of compounds. A thorough understanding of cross-reactivity is paramount for the development of safe and effective therapeutics.

Benchmarking New Catalysts for 2-Ethyloxetane-2-carboxylic Acid Functionalization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the oxetane motif has garnered significant attention due to its ability to improve the physicochemical properties of drug candidates. This guide provides a comparative overview of emerging catalytic strategies for the functionalization of 2-ethyloxetane-2-carboxylic acid, a key building block for introducing this valuable scaffold. We will delve into photoredox-catalyzed decarboxylation and Lewis acid-catalyzed ring-opening, presenting supporting experimental data and detailed protocols to inform your research and development efforts.

Key Functionalization Strategies

Two primary catalytic pathways have been explored for the modification of 2-alkyloxetane-2-carboxylic acids: photoredox-catalyzed decarboxylation, which allows for the replacement of the carboxylic acid group with other functionalities, and Lewis acid-catalyzed ring-opening, which utilizes the inherent ring strain of the oxetane to introduce new substituents.

Photoredox-Catalyzed Decarboxylative Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild method for the functionalization of carboxylic acids.[1] This approach involves the single-electron oxidation of a carboxylate to generate a carboxyl radical, which then readily extrudes CO2 to form an alkyl radical. This radical can then participate in a variety of bond-forming reactions. For 2-alkyloxetane-2-carboxylic acids, this strategy provides a direct route to 2-substituted oxetanes.[2][3][4]

Catalyst Systems:

The most common photocatalysts for this transformation are iridium and ruthenium complexes, although organocatalysts are also being developed.[5] These are often used in combination with a co-catalyst or a dual catalytic system, for instance with nickel, to facilitate cross-coupling reactions.[2][5]

Illustrative Transformation: Hydrodecarboxylation

A common benchmark reaction is the hydrodecarboxylation, where the carboxylic acid is replaced by a hydrogen atom.

Experimental Data:

While specific data for this compound is limited in the reviewed literature, data for the analogous 2-aryloxetane-2-carboxylic acids provides a strong benchmark for performance.

Photocatalyst (PC)SubstrateBaseSolventLight SourceYield (%)Reference
Ir[dF(CF3)ppy]2(dtbbpy)PF62-phenyloxetane-2-carboxylic acidDIPEACH3CNBlue LED85[2][3]
Ru(bpy)3Cl22-(4-methoxyphenyl)oxetane-2-carboxylic acidDIPEACH3CNBlue LED78[2][3]

Experimental Protocol: General Procedure for Photoredox-Catalyzed Hydrodecarboxylation [2][3]

  • To an oven-dried vial equipped with a magnetic stir bar, add the 2-alkyloxetane-2-carboxylic acid (1.0 equiv), the photocatalyst (1-5 mol%), and the base (e.g., diisopropylethylamine - DIPEA, 2.0 equiv).

  • The vial is sealed with a septum and purged with an inert atmosphere (nitrogen or argon) for 15 minutes.

  • Anhydrous solvent (e.g., acetonitrile) is added via syringe.

  • The reaction mixture is stirred and irradiated with a specified light source (e.g., blue LEDs) at room temperature for the required reaction time (typically 12-24 hours).

  • Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by column chromatography on silica gel to yield the desired product.

A Note on Substrate Stability: It is crucial to be aware that some oxetane-carboxylic acids can be unstable and may isomerize to lactones, particularly when heated.[6][7] Reactions should be conducted at or below room temperature if possible.

Lewis Acid-Catalyzed Ring-Opening

An alternative approach to the functionalization of this compound involves the activation of the oxetane ring by a Lewis acid, followed by nucleophilic attack. This strategy leads to ring-opened products, offering a different set of functionalized scaffolds.[8][9]

Catalyst Systems:

A range of Lewis acids can be employed, with their strength influencing the reaction's efficiency and selectivity. Common examples include indium(III) triflate (In(OTf)3), scandium(III) triflate (Sc(OTf)3), and lithium bis(trifluoromethanesulfonyl)imide (LiNTf2).[8][9]

Illustrative Transformation: Ring-Opening with a Silyl Ketene Acetal

This reaction type allows for the formation of a C-C bond and the introduction of an ester functionality.

Experimental Data:

The following table presents data for the ring-opening of a related 2-substituted oxetane, demonstrating the feasibility of this approach.

Lewis AcidNucleophileSolventTemperatureYield (%)Reference
LiNTf2Silyl ketene acetal of methyl isobutyrate1,2-DichloroethaneRoom Temp85[8]
Sc(OTf)3Silyl ketene acetal of methyl acetate1,2-DichloroethaneRoom Temp75[8]
In(OTf)3Aniline (intramolecular)DichloromethaneRoom Temp68[9]

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ring-Opening [8]

  • To a flame-dried flask under an inert atmosphere, add the Lewis acid catalyst (5-10 mol%).

  • Add the anhydrous solvent (e.g., 1,2-dichloroethane) followed by the this compound (1.0 equiv).

  • The mixture is stirred at the specified temperature (e.g., room temperature).

  • The nucleophile (e.g., silyl ketene acetal, 1.2-1.5 equiv) is added dropwise to the solution.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing the Process

To aid in the understanding of the experimental design and catalyst selection process, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Catalyst Benchmarking cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Synthesize & Purify This compound B Select Catalysts for Screening (Photoredox, Lewis Acid, etc.) A->B C Prepare Stock Solutions B->C D Array Reactions in Vials C->D E Add Substrate, Catalyst, Reagents D->E F Inert Atmosphere & Solvent Addition E->F G Initiate Reaction (e.g., Light Irradiation) F->G H Monitor Reaction Progress (TLC, LC-MS) G->H I Quench Reaction & Workup H->I J Purify Products (Chromatography) I->J K Characterize & Determine Yield (NMR, MS) J->K L Data Comparison & Catalyst Selection K->L Compare Data & Select Lead Catalyst

Caption: Experimental workflow for benchmarking catalysts.

Catalyst_Selection_Logic Logical Flow for Catalyst Selection start Define Desired Functionalization decarboxylation Decarboxylative Functionalization? start->decarboxylation ring_opening Ring-Opening Functionalization? start->ring_opening decarboxylation->ring_opening No photoredox Select Photoredox Catalyst (e.g., Ir or Ru complex) decarboxylation->photoredox Yes lewis_acid Select Lewis Acid Catalyst (e.g., In(OTf)3, Sc(OTf)3) ring_opening->lewis_acid Yes other Consider Other Methods (e.g., Transition Metal Catalysis) ring_opening->other No optimize Optimize Reaction Conditions photoredox->optimize lewis_acid->optimize other->optimize

Caption: Logical flow for selecting a catalytic approach.

Conclusion

The functionalization of this compound can be effectively achieved through at least two distinct catalytic strategies. Photoredox-catalyzed decarboxylation offers a powerful method for installing a variety of functional groups in place of the carboxylic acid, proceeding under mild, light-mediated conditions. In contrast, Lewis acid-catalyzed ring-opening provides access to a different class of functionalized molecules by leveraging the inherent reactivity of the strained oxetane ring. The choice of catalyst and methodology will ultimately depend on the desired final product and the functional group tolerance required for a specific synthetic campaign. The data and protocols presented in this guide serve as a valuable starting point for researchers aiming to incorporate the 2-ethyloxetane scaffold into their molecules of interest.

References

Safety Operating Guide

Proper Disposal of 2-Ethyloxetane-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary disposal method for 2-Ethyloxetane-2-carboxylic acid is incineration at a licensed waste disposal facility. This guide provides detailed procedures for the safe handling, storage, and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Essential Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its potential hazards. While comprehensive toxicological data is not available, it is prudent to treat this compound with care.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.

Emergency Procedures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Characterization and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Waste Classification: this compound waste should be classified as hazardous chemical waste.

  • Segregation:

    • Collect waste containing this compound in a dedicated, properly labeled waste container.

    • Do not mix this waste with other waste streams, particularly incompatible materials such as strong bases or oxidizing agents.

The following table summarizes the key disposal information for this compound.

ParameterInformationSource
Chemical Name This compound-
CAS Number 861534-42-1[1]
Primary Disposal Method Incineration in a chemical incinerator with an afterburner and scrubber.[1]
Waste Classification Hazardous Chemical WasteGeneral Laboratory Guidelines
Container Type Chemically compatible, leak-proof container with a secure lid.[2][3]
Environmental Precautions Do not allow to enter drains or waterways.[1]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal from the laboratory.

Step 1: Waste Collection

  • Use a designated waste container made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) or glass bottle).

  • The container must have a secure, screw-top lid to prevent leaks and evaporation.[3]

  • Ensure the container is in good condition and free from contamination on the outside.

Step 2: Labeling

  • Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory supervisor.

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4]

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential spills.[3]

  • Keep the waste container closed at all times, except when adding waste.[5]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[3]

Step 4: Arranging for Disposal

  • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1]

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[6][7]

  • Provide accurate information about the waste composition to the disposal service.

Step 5: Empty Container Disposal

  • An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[5]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]

  • Once properly decontaminated, the container can be disposed of as non-hazardous waste after defacing all labels.[5]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow A Waste Generation (this compound) B Collect in a Labeled, Compatible Container A->B C Store in Satellite Accumulation Area (SAA) with Secondary Containment B->C G Decontaminate Empty Container (Triple Rinse) B->G Empty Container D Container Full or Waste No Longer Generated C->D E Request Waste Pickup via Institutional EHS D->E F Licensed Waste Disposal Co. Collects for Incineration E->F H Dispose of Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container as Non-Hazardous Waste G->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.